molecular formula C12H16O5 B15599444 CMPF-d5

CMPF-d5

Cat. No.: B15599444
M. Wt: 245.28 g/mol
InChI Key: WMCQWXZMVIETAO-WNWXXORZSA-N
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Description

CMPF-d5 is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O5

Molecular Weight

245.28 g/mol

IUPAC Name

2-(2-carboxyethyl)-4-methyl-5-(2,2,3,3,3-pentadeuteriopropyl)furan-3-carboxylic acid

InChI

InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)/i1D3,3D2

InChI Key

WMCQWXZMVIETAO-WNWXXORZSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of CMPF-d5 in Metabolomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, the precise and accurate quantification of endogenous metabolites is paramount to understanding complex biological systems and discovering novel biomarkers. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) has emerged as a significant metabolite linked to various physiological and pathophysiological states, including renal dysfunction and diabetes. Consequently, the ability to reliably measure its concentration in biological matrices is of critical importance. This technical guide delves into the function and application of its deuterated stable isotope, CMPF-d5, as an indispensable tool in mass spectrometry-based metabolomics.

This compound serves as an internal standard for the quantitative analysis of CMPF.[1][2][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[4] This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps.[4][5]

Core Function of this compound in Metabolomics

The primary function of this compound in metabolomics is to act as an internal standard for the accurate quantification of CMPF in biological samples, such as plasma, using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3] By adding a known amount of this compound to a sample at the beginning of the analytical workflow, any loss of analyte during sample processing or fluctuations in instrument response can be normalized. The concentration of the endogenous CMPF is then determined by comparing the signal intensity of CMPF to that of this compound.

Experimental Protocol: Quantification of CMPF in Human Plasma using UPLC-QTOF/MS with this compound Internal Standard

This section details a validated ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) method for the quantification of CMPF in human plasma.

Materials and Reagents
  • CMPF standard

  • This compound (internal standard)

  • Methanol (B129727) (50%)

  • Phosphoric acid (4%)

  • Human plasma

  • 2% dextran-charcoal treated human serum albumin (HSA) solution (for blank samples)

  • Solid-phase extraction (SPE) cartridges

Sample Preparation Workflow

The following diagram illustrates the key steps in the sample preparation process for CMPF quantification.

G cluster_prep Sample Preparation s1 Aliquot 5 µL of plasma s2 Add 110 µL of 4% phosphoric acid s1->s2 s3 Add 25 µL of this compound (internal standard solution) s2->s3 s4 Vortex mix s3->s4 s5 Solid-Phase Extraction (SPE) s4->s5 s6 Elute and evaporate s5->s6 s7 Reconstitute in mobile phase s6->s7 s8 Inject into UPLC-QTOF/MS s7->s8

Fig. 1: Sample preparation workflow for CMPF analysis.
Detailed Experimental Steps

  • Preparation of Stock and Working Solutions :

    • Prepare a stock solution of CMPF by dissolving it in 50% methanol to a concentration of 1 mg/mL.[6]

    • Prepare a stock solution of this compound by dissolving it in 50% methanol to a concentration of 20 µg/mL.[6]

    • Prepare calibration working solutions by diluting the CMPF stock solution in 50% methanol to achieve a range of concentrations.[6]

    • The internal standard working solution is prepared at a concentration of 4.9 µg/mL of this compound.[6]

  • Sample Preparation :

    • For subject samples, use 5 µL of plasma.[6]

    • For calibration samples, use 5 µL of 2% dextran-charcoal treated HSA solution and add the calibration working solution.[6]

    • To each sample, add 110 µL of 4% phosphoric acid.[6]

    • Add 25 µL of the this compound internal standard solution.[6]

    • Vortex the samples.[6]

    • Perform solid-phase extraction to clean up the samples.[6]

  • UPLC-QTOF/MS Analysis :

    • The prepared samples are then analyzed by UPLC-QTOF/MS.[6]

Quantitative Data Summary

The following tables summarize the validation data for the quantification of CMPF using this compound as an internal standard.[6]

Table 1: Calibration Curve for CMPF Quantification

ParameterValue
Calibration Range0.05 - 200 µg/mL
Coefficient of Determination (r²)≥ 0.9978

Table 2: Accuracy and Precision of CMPF Quantification

Quality Control LevelWithin-Batch Accuracy (%)Within-Batch Precision (CV, %)Batch-to-Batch Accuracy (%)Batch-to-Batch Precision (CV, %)
LLOQ (0.05 µg/mL)88.9 - 106.22.6 - 5.999.07.7
Low QC86.2 - 114.22.3 - 7.2--
Mid QC86.2 - 114.22.3 - 7.2--
High QC86.2 - 114.22.3 - 7.2--

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Signaling Pathways Implicated with CMPF

Elevated levels of CMPF have been associated with diabetic kidney disease, and it is thought to exert its pathological effects through the modulation of several signaling pathways.

CMPF and Pro-inflammatory Signaling in Diabetic Kidney Disease

The diagram below illustrates the potential signaling pathways activated by CMPF in the context of diabetic kidney disease, leading to inflammation and fibrosis.

G CMPF Elevated CMPF Cell Renal Cells (e.g., Podocytes, Tubular Cells) CMPF->Cell TGFb TGF-β Signaling Cell->TGFb MCP1 MCP-1 Signaling Cell->MCP1 NFkB NF-κB Activation Cell->NFkB Fibrosis Fibrosis TGFb->Fibrosis Inflammation Inflammation MCP1->Inflammation NFkB->Inflammation Inflammation->Fibrosis

Fig. 2: Potential CMPF-induced signaling in diabetic kidney disease.

In diabetic nephropathy, various signaling abnormalities contribute to the progression of the disease.[7] These include increased transforming growth factor-beta (TGF-β), monocyte chemoattractant protein-1 (MCP-1), and activation of the nuclear factor-kappa B (NF-κB) pathways, which collectively drive inflammation and fibrosis.[7] While the direct interaction of CMPF with these pathways is an area of active research, its accumulation in chronic kidney disease suggests a potential role in modulating these pathological processes.

Conclusion

This compound is a critical tool in the field of metabolomics, enabling the reliable and accurate quantification of its endogenous counterpart, CMPF. Its use as an internal standard in LC-MS and other mass spectrometry-based methods is essential for obtaining high-quality data in studies investigating the role of CMPF in health and disease. The detailed experimental protocol and our understanding of the signaling pathways associated with CMPF provide a solid foundation for researchers and drug development professionals to further explore the significance of this metabolite in various pathological conditions.

References

An In-depth Technical Guide to the Synthesis and Characterization of CMPF-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF-d5). CMPF is a significant uremic toxin that accumulates in patients with chronic kidney disease and is known to interfere with the transport of various endogenous and exogenous substances.[1][2] The isotopically labeled this compound serves as an invaluable internal standard for its quantification in biological matrices by mass spectrometry.[3][4] This document details a proposed synthetic route for this compound, comprehensive characterization methodologies, and discusses its biological relevance, particularly its interaction with organic anion transporters.

Introduction

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furanoid fatty acid metabolite that has garnered significant attention due to its accumulation in the plasma of individuals with chronic renal failure.[1] It is considered a potent uremic toxin and has been implicated in various pathophysiological effects, including the inhibition of plasma protein binding of drugs and endogenous compounds.[1][2] Given its clinical relevance, accurate and sensitive quantification of CMPF in biological samples is crucial. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based assays. This compound, with five deuterium (B1214612) atoms on the propyl group, provides the necessary mass shift for reliable quantification, minimizing matrix effects and improving analytical accuracy.

Synthesis of this compound

The synthesis of this compound can be adapted from the established synthesis of non-deuterated CMPF.[1] The key modification involves the introduction of a deuterated propyl group. A plausible synthetic approach is outlined below, starting from the preparation of deuterated 1-bromopropane.

Experimental Protocol: Synthesis of 1-Bromopropane-d5

A potential route to 1-bromopropane-d5 involves the reduction of a suitable carboxylic acid ester with a deuterated reducing agent, followed by bromination.

Materials:

Procedure:

  • Synthesis of 1-Propanol-d5: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of ethyl propionate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the ethereal solution is dried over anhydrous magnesium sulfate.

  • Purification: The diethyl ether is removed by distillation to yield 1-propanol-d5. The purity can be assessed by gas chromatography.

  • Synthesis of 1-Bromopropane-d5: The deuterated propanol (B110389) is cooled in an ice bath, and phosphorus tribromide is added dropwise with stirring. A small amount of dry pyridine can be added to neutralize the HBr byproduct.

  • Isolation: The mixture is then distilled to yield 1-bromopropane-d5.

Experimental Protocol: Synthesis of this compound

The synthesis of the furan (B31954) core and subsequent elaboration to this compound can follow the procedure described for the non-deuterated analogue, utilizing the prepared 1-bromopropane-d5.[1]

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Methyl succinyl chloride

  • 1-Bromopropane-d5

  • Appropriate solvents and reagents for acylation, alkylation, cyclization, and hydrolysis steps as detailed in the synthesis of unlabeled CMPF.[1]

Procedure: The synthesis involves a multi-step sequence starting with the acylation of Meldrum's acid with methyl succinyl chloride, followed by alkylation with 1-bromopropane-d5. Subsequent cyclization and hydrolysis steps, as established for the synthesis of CMPF, would lead to the final product, this compound.[1]

Synthesis Workflow

G cluster_0 Preparation of Deuterated Precursor cluster_1 This compound Synthesis Ethyl Propionate Ethyl Propionate 1-Propanol-d5 1-Propanol-d5 Ethyl Propionate->1-Propanol-d5 Reduction LiAlD4 LiAlD4 1-Bromopropane-d5 1-Bromopropane-d5 1-Propanol-d5->1-Bromopropane-d5 Bromination PBr3 PBr3 Alkylated Intermediate Alkylated Intermediate 1-Bromopropane-d5->Alkylated Intermediate Meldrum's Acid Meldrum's Acid Acylated Intermediate Acylated Intermediate Meldrum's Acid->Acylated Intermediate Acylation Methyl Succinyl Chloride Methyl Succinyl Chloride Acylated Intermediate->Alkylated Intermediate Alkylation This compound This compound Alkylated Intermediate->this compound Cyclization & Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be similar to that of non-deuterated CMPF, with the key difference being the absence or significant reduction of signals corresponding to the protons on the propyl group. The signals for the methyl group, the furan ring proton (if any), and the propanoic acid side chain protons should remain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all twelve carbon atoms. The carbons of the deuterated propyl group will exhibit coupling to deuterium, resulting in multiplets (e.g., a 1:1:1 triplet for a -CD₂- group). The chemical shifts will be very similar to those of the non-deuterated compound.

²H NMR Spectroscopy: A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the propyl group, confirming the position of isotopic labeling.

Predicted ¹H NMR Data (CMPF vs. This compound)
Functional Group CMPF (Expected Chemical Shift, ppm)
Propyl-CH₃~0.9
Propyl-CH₂~1.6
Propyl-CH₂ (adjacent to furan)~2.6
Furan-CH₃~2.2
Propanoic acid-CH₂~2.8
Propanoic acid-CH₂~3.1
Carboxylic acid-OHBroad, variable
Predicted ¹³C NMR Data (this compound)
Carbon Atom Expected Chemical Shift (ppm)
Propyl-CD₃~14
Propyl-CD₂~23
Propyl-CD₂ (adjacent to furan)~31
Furan-CH₃~10
Other furan and propanoic acid carbonsVarious
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement.

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. For CMPF (MW = 240.25 g/mol ), this would be at m/z 239. For this compound (MW ≈ 245.28 g/mol ), the [M-H]⁻ ion would be expected at approximately m/z 244.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information. The fragmentation pattern of this compound will be similar to that of CMPF, but fragments containing the deuterated propyl group will have a mass shift of +5 Da. A characteristic fragmentation of CMPF involves the loss of the propanoic acid side chain.

Predicted Mass Spectrometry Data
Parameter CMPF
Molecular Weight240.25
[M-H]⁻ (m/z)239.09
Major Fragment Ion (m/z)Varies based on method

Biological Activity and Signaling Pathway Interaction

CMPF is a known uremic toxin that interacts with organic anion transporters (OATs), particularly OAT1 and OAT3, which are primarily expressed in the kidney.[2] These transporters play a crucial role in the elimination of a wide range of endogenous and exogenous compounds, including many drugs and signaling molecules. By competitively inhibiting OATs, CMPF can impair the clearance of other OAT substrates, leading to their accumulation and potential toxicity. This interaction represents a significant indirect signaling effect of CMPF.

CMPF Interaction with Organic Anion Transporter (OAT)

G cluster_cell Renal Proximal Tubule Cell cluster_blood Blood cluster_urine Urine (Filtrate) OAT OAT1/OAT3 OAT->Urine_out Secretion CMPF_blood CMPF CMPF_blood->OAT Binding & Inhibition Substrate_blood Endogenous/ Exogenous Substrates Substrate_blood->OAT Transport label_accumulation Accumulation of Substrates in Blood

Caption: CMPF inhibits OATs, leading to reduced clearance of other substrates.

Furthermore, some studies suggest that the accumulation of uremic toxins like CMPF may contribute to systemic inflammation and oxidative stress, potentially through the modulation of signaling pathways such as NF-κB and PPARα.[5][6] The inhibition of OATs by CMPF could lead to the retention of pro-inflammatory molecules that are normally cleared by these transporters, indirectly activating these pathways.

Conclusion

This technical guide has outlined a feasible synthetic strategy for this compound, a critical internal standard for the accurate quantification of the uremic toxin CMPF. The proposed synthesis leverages known organic chemistry principles and provides a framework for its practical implementation. The guide also details the expected analytical characteristics of this compound, which are crucial for its validation. Understanding the synthesis and characterization of this compound is paramount for researchers in nephrology, toxicology, and drug metabolism, enabling more precise studies into the role of CMPF in health and disease. The elucidation of its interaction with key transporters like OATs highlights the importance of CMPF in drug-drug interactions and the pathophysiology of uremia.

References

An In-depth Technical Guide to CMPF-d5: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d5 (CMPF-d5) is the deuterated form of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a notable uremic toxin that accumulates in patients with chronic kidney disease.[1][2] Due to its nearly identical physicochemical properties to its unlabeled counterpart and its distinct mass, this compound serves as an ideal internal standard for the accurate quantification of CMPF in biological matrices using mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3][4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and relevant biological context.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its use as an internal standard, ensuring it behaves similarly to the analyte of interest during sample preparation and analysis.

PropertyValueSource
Chemical Name 2-(2-carboxyethyl)-4-methyl-5-(propyl-2,2',3,3,3-d5)furan-3-carboxylic acid[6]
Synonyms This compound, FA 12:4;O3-d5[6]
Molecular Formula C₁₂H₁₁D₅O₅[3][6][7]
Molecular Weight 245.28 g/mol [3][7]
Appearance White to off-white crystalline solid[3][5][6]
Purity ≥99% deuterated forms (d1-d5)[5][6]
Solubility ≥ 30 mg/mL in DMSO, Ethanol, and DMF[3]
pKa ~3.2 and ~3.6 (for the unlabeled compound)[8][9]
logP ~1.2 (for the unlabeled compound)[8][9]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods. Below is a representative protocol for the quantification of CMPF in human plasma using LC-MS/MS with this compound as an internal standard.

Protocol: Quantification of CMPF in Human Plasma by LC-MS/MS

1. Materials and Reagents:

  • CMPF analytical standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Preparation of Stock and Working Solutions:

  • CMPF Stock Solution (1 mg/mL): Accurately weigh and dissolve CMPF in methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standards: Serially dilute the CMPF stock solution with 50:50 (v/v) ACN:water to prepare a series of calibration standards.

  • Working IS Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) ACN:water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, quality control, or unknown), add 150 µL of the working IS solution in a microcentrifuge tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate CMPF from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole in negative ion mode.

  • MRM Transitions:

    • CMPF: Precursor ion > Product ion (to be determined by infusion of the standard)

    • This compound: Precursor ion > Product ion (to be determined by infusion of the standard)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of CMPF to this compound against the concentration of the calibration standards.

  • Determine the concentration of CMPF in the unknown samples by interpolating their peak area ratios from the calibration curve.

Biological Context and Signaling Pathways

While this compound itself is a tool for analytical chemistry and not directly involved in biological signaling, its unlabeled counterpart, CMPF, is a significant uremic toxin. CMPF is known to interact with organic anion transporters (OATs), particularly OAT3, which are responsible for the transport of various endogenous and exogenous organic anions in the kidney and other tissues. The accumulation of CMPF in renal failure can lead to competitive inhibition of the transport of other organic anions, contributing to the toxic effects of uremia.

Below is a diagram illustrating the general mechanism of internal standard-based quantification and the biological interaction of CMPF.

experimental_workflow Experimental Workflow for CMPF Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (contains CMPF) is Add this compound (Internal Standard) plasma->is precipitate Protein Precipitation (Acetonitrile) is->precipitate supernatant Supernatant for Analysis precipitate->supernatant lc Liquid Chromatography Separation supernatant->lc ms Mass Spectrometry Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (CMPF/CMPF-d5) ms->ratio cal Calibration Curve ratio->cal quant Quantify CMPF Concentration cal->quant

Caption: Workflow for CMPF quantification using this compound.

biological_pathway Biological Interaction of CMPF cluster_cell Renal Proximal Tubule Cell cluster_blood Blood cluster_urine Urine (Excretion) oat3 OAT3 Transporter excreted_cmpf Excreted CMPF oat3->excreted_cmpf excreted_anions Excreted Anions oat3->excreted_anions cmpf CMPF (Uremic Toxin) cmpf->oat3 Transport other_anions Other Organic Anions other_anions->oat3 Transport label_inhibition High CMPF levels in uremia lead to competitive inhibition of OAT3, reducing the excretion of other organic anions.

Caption: CMPF interaction with OAT3 in renal cells.

Conclusion

This compound is an indispensable tool for researchers and clinicians studying the role of CMPF in uremia and other pathological conditions. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable precise and accurate quantification of CMPF. The provided experimental protocol serves as a foundation for developing robust analytical methods, while the biological context highlights the clinical relevance of monitoring CMPF levels. This guide offers the necessary technical information for the effective application of this compound in a research and drug development setting.

References

The Role of CMPF-d5 in Uremic Toxin Quantification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a significant uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] Originating from the metabolism of furan (B31954) fatty acids found in sources like fish and vegetables, its elevated levels are associated with the progression of renal dysfunction and potential systemic toxicity.[1][2] Accurate quantification of CMPF in biological matrices is crucial for clinical research, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

This technical guide details the pivotal role of deuterated 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF-d5) as an internal standard in the gold-standard analytical method for uremic toxin quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the accuracy and precision required in clinical and pharmaceutical research by correcting for matrix effects and variations during sample processing and analysis.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte (in this case, this compound) to the sample at an early stage of the analytical workflow. This compound is an ideal internal standard because it shares nearly identical physicochemical properties with the endogenous, unlabeled CMPF. This ensures that both compounds behave similarly during extraction, chromatographic separation, and ionization. However, due to the mass difference imparted by the deuterium (B1214612) atoms, CMPF and this compound are readily distinguishable by the mass spectrometer.

By measuring the ratio of the signal from the analyte (CMPF) to the signal from the internal standard (this compound), any variations in sample preparation, injection volume, and instrument response can be effectively normalized. This results in highly accurate and precise quantification of the uremic toxin.

Experimental Protocol: Quantification of CMPF in Human Serum

This section provides a detailed methodology for the quantification of CMPF in human serum using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • CMPF analytical standard

  • This compound internal standard

  • Human serum (blank and study samples)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation
  • Spiking of Internal Standard: To 50 µL of serum sample (calibrator, quality control, or unknown), add a fixed volume of this compound methanolic solution (e.g., 10 µL of a 1 µg/mL solution).

  • Protein Precipitation: Add 150 µL of ice-cold methanol to the serum sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

experimental_workflow Figure 1: Sample Preparation Workflow serum Serum Sample (50 µL) is Add this compound Internal Standard serum->is methanol Add Methanol (150 µL) (Protein Precipitation) is->methanol vortex Vortex (1 min) methanol->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: A schematic of the sample preparation protocol for CMPF quantification.

Liquid Chromatography Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for the separation of organic acids, such as an Accucore PFP (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute CMPF, followed by a wash and re-equilibration step.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of CMPF and this compound need to be optimized for the specific instrument used. The following are proposed transitions based on the molecular weight of CMPF (240.25 g/mol ) and fragmentation patterns. The molecular weight of this compound will be approximately 245.28 g/mol .

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
CMPF 239.1To be optimizedTo be optimized
This compound 244.1To be optimizedTo be optimized

Note: The precursor ion for CMPF in negative mode is [M-H]⁻. The product ions for CMPF would likely result from the loss of the carboxylic acid groups or fragmentation of the furan ring. The optimal product ions and collision energies must be determined empirically during method development.

Data Presentation: Method Validation Summary

A robust LC-MS/MS method using a deuterated internal standard should be thoroughly validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters for the quantification of CMPF.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration ModelLinear
Weighting1/x²
Linearity Range0.05 - 50 µg/mL
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ 0.05< 15%< 15%± 20%
Low QC 0.15< 10%< 10%± 15%
Mid QC 5.0< 10%< 10%± 15%
High QC 40.0< 10%< 10%± 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (µg/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 0.1585 - 11585 - 115
High QC 40.085 - 11585 - 115

Signaling Pathway Involvement of CMPF

CMPF is not an inert bystander in the uremic state; it actively participates in pathophysiological processes. A key mechanism of its toxicity is the inhibition of Organic Anion Transporters (OATs), specifically OAT1 and OAT3. These transporters are crucial for the renal secretion of a wide range of endogenous and exogenous substances, including other uremic toxins and drugs.

By competitively inhibiting OAT1 and OAT3, accumulated CMPF can impair the clearance of other organic anions, leading to their accumulation and exacerbating the uremic state. This can also lead to drug-drug interactions, where the renal clearance of certain medications is reduced, potentially causing adverse effects.

CMPF Signaling Pathway Diagram

cmpf_signaling Figure 2: CMPF Inhibition of Organic Anion Transporters cluster_blood Blood cluster_cell Renal Proximal Tubule Cell cluster_urine Urine CMPF_blood High [CMPF] (Uremia) OAT1 OAT1 CMPF_blood->OAT1 Inhibits OAT3 OAT3 CMPF_blood->OAT3 Inhibits Other_Toxins Other Uremic Toxins & Drugs Other_Toxins->OAT1 Transport Other_Toxins->OAT3 Transport Accumulation Accumulation of Other Toxins/Drugs OAT1->Accumulation OAT3->Accumulation Excretion Reduced Excretion Accumulation->Excretion Leads to

Caption: The inhibitory effect of elevated CMPF on OAT1 and OAT3 in renal tubular cells.

Conclusion

The accurate quantification of the uremic toxin CMPF is essential for advancing our understanding of chronic kidney disease and for the development of new therapies. The use of this compound as an internal standard in LC-MS/MS analysis provides the necessary precision and accuracy for reliable bioanalytical data. The detailed experimental protocol and method validation parameters outlined in this guide serve as a comprehensive resource for researchers and scientists in this field. Furthermore, understanding the role of CMPF in inhibiting key renal transporters highlights its significance as not just a biomarker, but also an active participant in the pathophysiology of uremia.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and critical considerations for employing deuterated internal standards in mass spectrometry-based bioanalysis. By providing a stable and predictable reference point, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.[1]

Core Principles: Why Deuterium (B1214612) Labeling is the Gold Standard

The foundational principle behind the use of a deuterated internal standard (IS) is to introduce a compound that is chemically almost identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1][2] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D), the mass of the internal standard is incrementally increased.[1][3] This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS.[1]

Their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process, including extraction, chromatography, and ionization.[2][4] This co-elution and similar behavior are crucial for compensating for various sources of error that can compromise data quality, such as matrix effects (ion suppression or enhancement), sample preparation losses, and variations in injection volume.[2][5][6] The use of a deuterated standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, a powerful analytical method for accurate quantification.[7]

Quantitative Data Presentation: Performance Comparison

The impact of utilizing a deuterated internal standard on assay performance is evident in the improved accuracy and precision of quantitative measurements. The following tables summarize data from various studies, highlighting the superiority of deuterated internal standards over structural analogs.

Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS [8]

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%CV)Matrix Effect (%)
Deuterated (D4-Drug X) 198.54.297.8
10101.23.199.1
10099.82.5100.5
¹³C-Labeled (¹³C6-Drug X) 199.13.898.5
10100.52.999.6
100100.12.2101.0
Structural Analog (Analog Y) 185.312.875.4
1088.910.578.9
10092.18.782.3
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[8]

Table 2: Validation Results for an LC-MS/MS Method for Venetoclax in Human Plasma using a Deuterated (D8) Internal Standard [7]

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low5.798.75.9598.0
Medium6.296.37.299.2
High7.797.58.5100.4
Data adapted from a validation study of a bioanalytical method for Venetoclax. The results demonstrate excellent precision (Relative Standard Deviation, %RSD) and accuracy, well within the acceptable limits set by regulatory agencies.[7]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. Below are detailed methodologies for key experiments in a typical bioanalytical workflow.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples.[7]

Objective: To efficiently remove proteins from a plasma sample to prevent interference and column clogging during LC-MS/MS analysis.

Materials:

  • Plasma or serum samples

  • Deuterated internal standard working solution

  • Acetonitrile (B52724) (ACN), LC-MS grade, chilled

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.[7]

  • Internal Standard Spiking: Add a specific volume (e.g., 20 µL) of the deuterated internal standard working solution to the plasma sample.[9]

  • Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to the sample.[10]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.[11][12]

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9][12]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis, being careful not to disturb the protein pellet.[11][13]

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by selectively isolating the analyte and internal standard from the matrix.[14]

Objective: To isolate and concentrate the analyte and internal standard from a urine sample, removing interfering matrix components.

Materials:

  • Urine samples

  • Deuterated internal standard working solution

  • SPE cartridges (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol (B129727) in water)

  • Elution solvent (e.g., acetonitrile)

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: Dilute the urine sample with water or a suitable buffer. Add the deuterated internal standard.

  • Cartridge Conditioning: Pass 1 mL of conditioning solvent (methanol) through the SPE cartridge.[14]

  • Cartridge Equilibration: Pass 1 mL of equilibration solvent (water) through the cartridge.[15]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.[14]

  • Washing: Wash the cartridge with 1 mL of wash solvent to remove hydrophilic interferences.[14]

  • Elution: Elute the analyte and internal standard with 1 mL of elution solvent into a clean collection tube.[14]

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.[11]

  • Reconstitution: Reconstitute the dried residue in a specific volume of reconstitution solvent (e.g., mobile phase) for LC-MS/MS analysis.[11]

Mandatory Visualizations

Experimental and Logical Workflows

Bioanalytical Workflow Using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Extraction (PPT, SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Analyte & IS Co-elute) Evaporation->LC_Separation MS_Detection MS/MS Detection (Different m/z) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Peak_Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Data_Processing->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Determine Analyte Concentration Calibration_Curve->Final_Concentration Compensation for Matrix Effects by a Deuterated Internal Standard Analyte Analyte Signal Ion_Source MS Ion Source Analyte->Ion_Source IS Deuterated IS Signal IS->Ion_Source Matrix Matrix Components (e.g., Phospholipids) Suppression Ion Suppression Matrix->Suppression Ratio Analyte/IS Ratio (Constant) Ion_Source->Ratio maintains accuracy Suppression->Ion_Source affects both equally Metabolic Pathway Elucidation Using Stable Isotope Tracing cluster_input Input cluster_metabolism Cellular Metabolism cluster_output Analysis Labeled_Precursor ¹³C-Labeled Glucose (Tracer) Glycolysis Glycolysis Labeled_Precursor->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Other_Pathways Other Pathways (e.g., PPP, Amino Acid Synthesis) TCA_Cycle->Other_Pathways Metabolite_Extraction Metabolite Extraction Other_Pathways->Metabolite_Extraction LC_MS_Analysis LC-MS Analysis Metabolite_Extraction->LC_MS_Analysis Isotopologue_Analysis Isotopologue Distribution Analysis LC_MS_Analysis->Isotopologue_Analysis Pathway_Flux Pathway Flux Determination Isotopologue_Analysis->Pathway_Flux

References

A Technical Guide to the Procurement and Application of CMPF-d5 for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the acquisition and utilization of CMPF-d5, a deuterated internal standard crucial for accurate quantitative analysis. The guide details the properties of this compound, lists reputable suppliers, and outlines detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Introduction to this compound

This compound, the deuterium-labeled form of 3-(carboxy-4-methoxyphenyl)propanoic acid, serves as an ideal internal standard for the quantification of its non-labeled counterpart, CMPF. The incorporation of five deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the endogenous analyte by a mass spectrometer.[1] Its near-identical physicochemical properties to CMPF ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation, thereby effectively correcting for analytical variability.[2][3]

Sourcing and Procurement of this compound

For research purposes, it is imperative to source high-purity this compound from reputable suppliers. Several well-established chemical companies offer this compound, often with detailed certificates of analysis. When purchasing, researchers should ensure the product meets the required specifications for their experiments, particularly regarding isotopic purity.

Table 1: Reputable Suppliers of this compound

SupplierPurity SpecificationAvailable Quantities
Cayman Chemical≥99% deuterated forms (d1-d5)1 mg, 5 mg, 10 mg
MedChemExpress≥99.0%1 mg, 5 mg, 10 mg
Thomas ScientificVaries by manufacturerVaries

Technical Data and Specifications

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

Table 2: Technical Specifications of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₁D₅O₅[1]
Molecular Weight 245.3 g/mol [1]
Purity ≥99% deuterated forms[1]
Appearance Crystalline solid[1]
Solubility Soluble in DMSO (≥30 mg/mL), Ethanol (≥30 mg/mL), DMF (≥30 mg/mL)[1]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1]
CAS Number 2749807-07-4[1]

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods. The following sections provide detailed, albeit generalized, protocols for its use in LC-MS/MS and GC-MS. These protocols are based on established methods for similar deuterated internal standards and should be optimized for specific instrumentation and matrices.

Quantification of CMPF in Biological Samples using LC-MS/MS

This protocol outlines the use of this compound for the quantification of CMPF in plasma samples.

4.1.1. Materials and Reagents

  • CMPF reference standard

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol, and formic acid

  • Ultrapure water

  • Human plasma (or other biological matrix)

4.1.2. Preparation of Stock and Working Solutions

  • CMPF Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of CMPF in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the CMPF stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). Prepare a working solution of this compound at a concentration that provides a robust signal in the mass spectrometer.

4.1.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 20 µL of the this compound working solution and vortex briefly.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.4. LC-MS/MS Instrumentation and Conditions (Example)

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of CMPF from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative or Positive ion mode (to be optimized).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both CMPF and this compound.

4.1.5. Data Analysis

  • Integrate the peak areas for both CMPF and this compound.

  • Calculate the peak area ratio (CMPF peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of CMPF in unknown samples by interpolating their peak area ratios from the calibration curve.

General Protocol for GC-MS Analysis

For volatile analytes, or those that can be derivatized to become volatile, GC-MS is a powerful analytical technique. This compound can be used as an internal standard in a similar manner to LC-MS.

4.2.1. Derivatization

Carboxylic acid groups often require derivatization to increase volatility for GC-MS analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

4.2.2. GC-MS Instrumentation and Conditions (Example)

  • GC System: A gas chromatograph with a capillary column.

  • Column: A suitable column for the analysis of derivatized organic acids (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Splitless or split.

  • Temperature Program: An optimized temperature ramp to separate the analyte from other components.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for derivatized CMPF and this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantification of an analyte using an internal standard like this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock_analyte Analyte Stock Solution working_standards Working Calibration Standards stock_analyte->working_standards stock_is This compound Stock Solution working_is Working this compound Solution stock_is->working_is ratio_calc Calculate Peak Area Ratio working_standards->ratio_calc Calibration Data spike_is Spike with This compound working_is->spike_is sample Biological Sample (Plasma, Urine, etc.) sample->spike_is protein_precip Protein Precipitation (e.g., Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection onto LC Column reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection peak_integration Peak Area Integration detection->peak_integration peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quantification Quantify Analyte in Unknowns cal_curve->quantification

Caption: Experimental workflow for analyte quantification using this compound.

Conclusion

This compound is an essential tool for accurate and precise quantification in various research and development settings. This guide provides the necessary information for sourcing this internal standard and implementing it in robust analytical methodologies. By following the outlined protocols and understanding the principles of isotope dilution mass spectrometry, researchers can significantly improve the quality and reliability of their quantitative data.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a uremic toxin that accumulates in patients with chronic kidney disease. It is a metabolite derived from the consumption of fish and fish oil. Monitoring the levels of CMPF in biological fluids is crucial for understanding its role in the pathophysiology of kidney disease and for assessing the efficacy of therapeutic interventions. This application note provides a detailed protocol for the quantitative analysis of CMPF in human urine using gas chromatography-mass spectrometry (GC-MS) with its deuterated analog, CMPF-d5, as an internal standard. The method involves liquid-liquid extraction followed by a two-step derivatization process to enhance the volatility and thermal stability of the analyte for GC-MS analysis.

Data Presentation

The following table summarizes the expected quantitative performance of the GC-MS method for CMPF analysis. These values are representative of a validated bioanalytical method.

ParameterCMPF
Calibration Range 0.1 - 50 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Upper Limit of Quantification (ULOQ) 50 µg/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery > 85%

Experimental Protocols

This section details the methodology for sample preparation, derivatization, and GC-MS analysis of CMPF in human urine.

Materials and Reagents

  • CMPF analytical standard

  • This compound internal standard

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hexane (HPLC grade)

  • Pyridine (B92270) (anhydrous)

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Deionized water

  • Human urine (blank)

Sample Preparation and Derivatization

  • Sample Collection and Storage: Collect urine samples in sterile containers and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples on ice. To 200 µL of urine, add the appropriate amount of this compound internal standard solution.

  • Acidification and Extraction:

    • Acidify the sample to a pH < 2 with 5M HCl.

    • Saturate the sample with solid sodium chloride.

    • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step and combine the organic layers.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Step 1: Methoxyamination: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly and incubate at 60°C for 60 minutes. This step is to derivatize any keto groups and prevent tautomerization.

    • Step 2: Silylation: After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and incubate at 70°C for 60 minutes. This step derivatizes the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.

  • Final Preparation: After cooling, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 220°C at 15°C/min.

    • Ramp 2: Increase to 300°C at 25°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Selected Ion Monitoring (SIM) Parameters

The following table lists the predicted characteristic ions for the di-trimethylsilyl (di-TMS) derivatives of CMPF and this compound. The exact m/z values should be confirmed by analyzing the derivatized standards in full scan mode.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
CMPF di-TMS 369 [M-15]384 [M]295 [M-89]
This compound di-TMS 374 [M-15]389 [M]300 [M-89]

Note: [M] represents the molecular ion, [M-15] represents the loss of a methyl group from a TMS moiety, and [M-89] represents the loss of a TMSO• radical.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample_collection Urine Sample (200 µL) add_is Spike with This compound IS sample_collection->add_is acidify Acidify (pH < 2) + NaCl add_is->acidify extract1 Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract1 centrifuge1 Centrifuge extract1->centrifuge1 collect_organic1 Collect Organic Layer centrifuge1->collect_organic1 extract2 Repeat Extraction collect_organic1->extract2 centrifuge2 Centrifuge extract2->centrifuge2 collect_organic2 Combine Organic Layers centrifuge2->collect_organic2 evaporate Evaporate to Dryness collect_organic2->evaporate methoxyamination Methoxyamination (50 µL MeOx in Pyridine) 60°C for 60 min evaporate->methoxyamination silylation Silylation (100 µL BSTFA + 1% TMCS) 70°C for 60 min methoxyamination->silylation gcms_analysis GC-MS Analysis (SIM Mode) silylation->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Caption: Experimental workflow for CMPF analysis.

signaling_pathway cluster_logic Quantification Logic Analyte CMPF (in sample) GCMS GC-MS Measurement Analyte->GCMS IS This compound (known amount added) IS->GCMS Response_Analyte Peak Area (CMPF) GCMS->Response_Analyte Response_IS Peak Area (this compound) GCMS->Response_IS Ratio Peak Area Ratio (CMPF / this compound) Response_Analyte->Ratio Response_IS->Ratio Concentration CMPF Concentration Ratio->Concentration CalCurve Calibration Curve CalCurve->Concentration

Application Notes and Protocols for CMPF-d5 Internal Standard Spiking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a uremic toxin and a metabolite of furan (B31954) fatty acids that has been linked to various pathophysiological conditions, including kidney disease and diabetes.[1] Accurate quantification of CMPF in biological matrices is crucial for clinical research and drug development. Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis, offering high sensitivity and selectivity.[2] The use of a deuterated internal standard, such as CMPF-d5, is essential for correcting for matrix effects and variability during sample preparation and analysis, thereby ensuring accurate and precise results.[3]

These application notes provide a detailed protocol for the preparation and use of this compound as an internal standard for the quantitative analysis of CMPF in human plasma by LC-MS/MS.

Quantitative Data Summary

The selection of an appropriate spiking concentration for the internal standard is critical and should be guided by the expected endogenous concentration of the analyte in the samples. Endogenous CMPF levels in human plasma can vary, but typically fall within the low µg/mL range. A recent ultra-sensitive UPLC-QTOF/MS method reported a mean endogenous CMPF concentration of 2.3 µg/mL in human plasma.[4] The calibration curve for this method ranged from 0.05 + endogenous level to 150 + endogenous level µg/mL, with a lower limit of quantification (LLOQ) of 0.05 µg/mL on top of the endogenous concentration.[4]

Based on this, a recommended spiking concentration for the this compound internal standard is in the mid-range of the typical endogenous levels to ensure a robust and reproducible signal.

ParameterRecommended ValueNotes
Endogenous CMPF Range in Human Plasma ~2 - 10 µg/mLCan be higher in certain disease states. It is advisable to determine the approximate range in the study population.
This compound Stock Solution Concentration 1 mg/mLPrepare in a suitable organic solvent like methanol (B129727) or DMSO.
This compound Working Solution Concentration 1 - 10 µg/mLDilute the stock solution in an appropriate solvent (e.g., 50:50 methanol:water). The final concentration should be optimized based on instrument sensitivity and the expected analyte concentration range.
Final this compound Spiking Concentration in Sample 0.1 - 1.0 µg/mLThis is achieved after adding the working solution to the plasma sample and subsequent processing. This concentration falls within the typical linear range of validated LC-MS/MS assays for CMPF.[4]

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)
  • Accurately weigh 1 mg of this compound powder.

  • Dissolve the powder in 1 mL of LC-MS grade methanol or dimethyl sulfoxide (B87167) (DMSO) in a clean, calibrated volumetric flask.

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution in an amber vial at -20°C or -80°C for long-term stability. A stock solution stored at -80°C is typically stable for at least 6 months.[3]

Preparation of this compound Working Solution (e.g., 5 µg/mL)
  • Allow the this compound stock solution to equilibrate to room temperature.

  • Perform a serial dilution of the 1 mg/mL stock solution. For a 5 µg/mL working solution, dilute 5 µL of the stock solution into 995 µL of 50:50 (v/v) methanol:water.

  • Vortex the working solution to ensure homogeneity.

  • Prepare the working solution fresh daily or store at 2-8°C for short-term use (validate stability as per laboratory standard operating procedures).

Sample Preparation and Spiking

This protocol describes a typical protein precipitation method for plasma samples.

  • Thaw frozen human plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the 5 µg/mL this compound working solution to the plasma sample.

  • Vortex the mixture for 10-15 seconds.

  • Add 300 µL of cold acetonitrile (B52724) (or other suitable protein precipitation agent) to the tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • The sample may be evaporated to dryness and reconstituted in the mobile phase if a concentration step is required.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of plasma samples with this compound internal standard spiking for LC-MS/MS analysis.

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing stock This compound Stock Solution (1 mg/mL in Methanol) working This compound Working Solution (e.g., 5 µg/mL in 50:50 MeOH:H2O) stock->working Dilution spike Spike with 10 µL This compound Working Solution working->spike plasma 100 µL Human Plasma plasma->spike precipitate Protein Precipitation (300 µL Acetonitrile) spike->precipitate centrifuge Centrifugation (>10,000 x g, 10 min) precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for this compound Internal Standard Spiking in Plasma Samples.

References

Quantitative Analysis of CMPF in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a metabolite of furan (B31954) fatty acids and is increasingly recognized for its role in various physiological and pathological processes. It has been identified as a uremic toxin that accumulates in patients with chronic kidney disease. Furthermore, studies suggest CMPF may play a role in metabolic regulation, including improving insulin (B600854) sensitivity and reducing hepatic steatosis.[1][2] Accurate and reliable quantification of CMPF in biological matrices is therefore crucial for clinical research and drug development.

This application note provides a detailed protocol for the quantitative analysis of CMPF in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, CMPF-d5, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental

Materials and Reagents
  • CMPF analytical standard (≥95.0% purity)

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (sourced from authorized vendors)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.[3][4]

Protocol:

  • Thaw human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of this compound internal standard working solution (concentration to be optimized during method development, e.g., 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of organic solvent to plasma is effective for protein removal.[5]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column, which is well-suited for retaining and separating moderately non-polar compounds like CMPF. The Agilent Zorbax Eclipse XDB-C18 is a good candidate column for this application due to its excellent peak shape for a wide range of compounds and its stability over a broad pH range.[6][7][8][9][10]

Table 1: LC Parameters

ParameterValue
Column Agilent Zorbax Eclipse XDB-C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.020
1.020
5.095
7.095
7.120
10.020
Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (CMPF) and the internal standard (this compound).[11][12][13]

2.4.1. Determination of MRM Transitions

The optimal MRM transitions for CMPF and this compound must be determined empirically. This is a critical step in method development.[14]

Protocol for MRM Optimization:

  • Prepare individual standard solutions of CMPF and this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse each solution directly into the mass spectrometer using a syringe pump.

  • Perform a full scan in both positive and negative ionization modes to identify the precursor ion (typically [M+H]+ or [M-H]-). Given the carboxylic acid moieties, negative ion mode is likely to be more sensitive.

  • Select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.

  • The most intense and specific precursor-to-product ion pair will be selected as the primary MRM transition for quantification. A second, less intense transition should be selected as a qualifier ion for confirmation.

  • Optimize the collision energy (CE) and other compound-specific parameters for each transition to maximize signal intensity.

Table 3: Predicted and Optimized MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
CMPF To be determinedTo be determinedTo be determinedTo be optimized
This compound To be determinedTo be determinedTo be determinedTo be optimized

Note: The molecular weight of CMPF is 240.25 g/mol . The precursor ion in negative mode would be approximately 239.1 m/z. The precursor for this compound would be approximately 244.1 m/z.

Table 4: General MS Source Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

Data Analysis and Quantification

Calibration curves are constructed by plotting the peak area ratio of CMPF to this compound against the concentration of the CMPF calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used. The concentration of CMPF in unknown samples is then determined from this calibration curve.

Table 5: Example Calibration Curve and Quality Control Data

LevelConcentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
Cal 1 10.9898.05.2
Cal 2 55.10102.03.8
Cal 3 2019.597.52.5
Cal 4 100101.2101.21.9
Cal 5 500495.599.11.5
Cal 6 10001005100.51.1
QC Low 32.9598.34.1
QC Mid 150153.0102.02.2
QC High 800790.498.81.8

Note: This data is for illustrative purposes only and will need to be generated during method validation.

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) ppt Protein Precipitation (300 µL Acetonitrile) plasma->ppt is This compound IS (10 µL) is->ppt vortex Vortex (30s) ppt->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms signaling_pathway cluster_membrane Cell Membrane OAT3 OAT3 Transporter CMPF_int Intracellular CMPF OAT3->CMPF_int CMPF_ext Extracellular CMPF CMPF_ext->OAT3 Transport FAO Fatty Acid Oxidation CMPF_int->FAO Inhibition Metabolic_Effects Downstream Metabolic Effects FAO->Metabolic_Effects

References

Application of CMPF-d5 in Kidney Disease Biomarker Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF) is a diet-derived uremic toxin that accumulates in the plasma of patients with chronic kidney disease (CKD). Originating from the metabolism of furan (B31954) fatty acids found predominantly in fish and fish oil, CMPF is highly protein-bound, which complicates its removal by conventional hemodialysis. Emerging research has implicated CMPF in the pathophysiology of kidney disease, particularly through the induction of oxidative stress and cellular damage, making it a person of interest as a biomarker for disease progression and severity.

The use of a stable isotope-labeled internal standard, such as 3-carboxy-4-methyl-5-propyl-2-furanpropionate-d5 (CMPF-d5), is critical for the accurate and precise quantification of CMPF in biological matrices by mass spectrometry. This internal standard mimics the physicochemical properties of the endogenous analyte, thereby compensating for variations in sample preparation and analytical analysis. These application notes provide a comprehensive overview of the use of this compound in kidney disease biomarker research, including detailed experimental protocols, quantitative data, and visualizations of associated signaling pathways and experimental workflows.

Data Presentation: CMPF Plasma Concentrations in Chronic Kidney Disease

The concentration of CMPF in plasma has been shown to increase with the progression of chronic kidney disease. The following table summarizes representative data on CMPF levels across different CKD stages.

CKD StageeGFR (mL/min/1.73m²)Mean Plasma CMPF Concentration (µg/mL)[1]Fold Change vs. Stage 2[1]
G1 ≥90Not widely reported, expected to be low-
G2 60-89Baseline1.0
G3 30-59Elevated3.8
G4 15-29Significantly Elevated4.8
G5 <15Markedly ElevatedNot specified

Note: The classification of CKD stages is based on the estimated Glomerular Filtration Rate (eGFR)[2][3][4]. Absolute concentrations can vary between studies and populations. The fold changes are indicative of the trend of CMPF accumulation.

Signaling Pathway: CMPF-Induced Oxidative Stress and Inflammation in Renal Cells

CMPF is believed to contribute to the progression of kidney disease by inducing oxidative stress and inflammation in renal tubular cells. While the precise mechanisms are still under investigation, evidence suggests the involvement of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Oxidative stress, initiated by CMPF, can lead to the activation of NF-κB, a transcription factor that upregulates the expression of pro-inflammatory and pro-fibrotic genes, ultimately leading to renal cell injury and fibrosis.

CMPF_Signaling_Pathway CMPF CMPF Cell Renal Tubular Cell ROS Increased ROS (Oxidative Stress) Cell->ROS enters IKK IKK Activation ROS->IKK activates IkB IκB Degradation IKK->IkB NFkB NF-κB Activation (p65/p50 translocation) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory & Pro-fibrotic Gene Expression Nucleus->ProInflammatory induces Injury Renal Cell Injury & Fibrosis ProInflammatory->Injury

CMPF-induced oxidative stress and NF-κB activation in renal cells.

Experimental Protocols

Protocol 1: Quantification of CMPF in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a robust method for the sensitive and specific quantification of CMPF in human plasma samples.

1. Materials and Reagents

  • CMPF analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (from control and CKD patients)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions

  • CMPF Stock Solution (1 mg/mL): Accurately weigh and dissolve CMPF in 50% methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 50% methanol.

  • Calibration Standards: Prepare a series of working solutions by serially diluting the CMPF stock solution in 50% methanol to achieve concentrations ranging from 0.05 to 200 µg/mL.

  • Internal Standard Working Solution (ISWS): Dilute the this compound stock solution in 50% methanol to a final concentration of 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of CMPF into a pooled human plasma matrix.

3. Sample Preparation (Solid Phase Extraction)

  • Thaw frozen plasma samples on ice.

  • To 5 µL of plasma, add 10 µL of the ISWS (this compound).

  • Vortex briefly to mix.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the plasma-IS mixture onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: An ultra-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity Premier BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B Flow Rate (mL/min)
    0.0 95 5 0.4
    0.5 95 5 0.4
    2.0 5 95 0.4
    4.0 5 95 0.4
    4.1 95 5 0.4

    | 6.0 | 95 | 5 | 0.4 |

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer (MS): A triple quadrupole or QTOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    CMPF 253.1 135.1
    This compound 258.1 140.1

    Note: MRM transitions should be optimized for the specific instrument used.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of CMPF to this compound against the concentration of the calibration standards.

  • Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the data.

  • Quantify the concentration of CMPF in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for a CMPF Biomarker Study

A typical workflow for a clinical study investigating CMPF as a kidney disease biomarker using this compound as an internal standard involves several key stages, from patient cohort selection to data interpretation.

CMPF_Biomarker_Workflow cluster_0 Study Design & Sample Collection cluster_1 Sample Analysis cluster_2 Data Processing & Analysis cluster_3 Interpretation & Reporting P1 Patient Cohort Selection (Defined CKD Stages) P2 Informed Consent & Ethical Approval P1->P2 P3 Plasma Sample Collection & Processing P2->P3 A1 Sample Preparation (SPE with this compound spiking) P3->A1 A2 LC-MS/MS Analysis (UPLC-QTOF/MS or Triple Quad) A1->A2 A3 Data Acquisition (MRM mode) A2->A3 D1 Peak Integration & Quantification A3->D1 D2 Statistical Analysis (Correlation with clinical parameters) D1->D2 D3 Biomarker Performance Evaluation (ROC curve analysis) D2->D3 I1 Biological Interpretation (Pathway analysis) D3->I1 I2 Publication of Findings I1->I2

References

Application Note and Protocol: Preparation of a Standard Curve with CMPF-d5 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis in drug development and metabolomics research demands high accuracy and precision. The use of stable isotope-labeled internal standards is a critical component in achieving reliable data, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1] Deuterated internal standards, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d5 (CMPF-d5), are considered the gold standard for quantitative analysis.[2] Their physicochemical properties are nearly identical to the analyte of interest, in this case, CMPF, allowing them to co-elute and experience similar ionization effects in the mass spectrometer.[1][3] This co-elution ensures that variations introduced during sample preparation, extraction, and injection are accounted for, leading to more accurate and precise quantification.[4]

This application note provides a detailed protocol for the preparation of a standard curve for the quantification of CMPF using this compound as an internal standard. CMPF is a uremic toxin that accumulates in patients with chronic kidney disease, making its accurate measurement crucial for clinical research.[5][6]

Experimental Protocol

This protocol outlines the steps for preparing a calibration curve for the quantification of CMPF in a biological matrix (e.g., human plasma) using this compound as the internal standard.

Materials and Reagents
  • CMPF (analytical standard)[7]

  • This compound (≥99% deuterated)[8][9]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • DMSO (optional, for initial stock solution)[10]

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Calibrated pipettes and tips

Preparation of Stock Solutions

2.2.1. CMPF Analyte Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of CMPF analytical standard.

  • Dissolve the CMPF in 1 mL of methanol or a suitable solvent in a volumetric flask.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C for long-term stability.[10]

2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve the this compound in 1 mL of methanol or a suitable solvent in a volumetric flask.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C.[10]

Preparation of Working Solutions

2.3.1. CMPF Analyte Working Solution (e.g., 10 µg/mL):

  • Dilute the 1 mg/mL CMPF stock solution 1:100 with methanol (e.g., 10 µL of stock into 990 µL of methanol).

  • This working solution will be used to prepare the calibration curve standards.

2.3.2. This compound Internal Standard (IS) Working Solution (e.g., 1 µg/mL):

  • Dilute the 1 mg/mL this compound stock solution 1:1000 with methanol (e.g., 10 µL of stock into 9990 µL of methanol).

  • This working solution will be added to all samples, including calibration standards and unknown samples.

Preparation of Calibration Curve Standards

The following table outlines the preparation of a series of calibration standards by spiking the analyte working solution into the biological matrix.

Standard IDConcentration of CMPF (ng/mL)Volume of CMPF Working Solution (10 µg/mL) (µL)Volume of Blank Matrix (µL)
STD 111999
STD 255995
STD 31010990
STD 45050950
STD 5100100900
STD 650050 (from 100 µg/mL intermediate)950
STD 71000100 (from 100 µg/mL intermediate)900

Note: For higher concentrations, an intermediate dilution of the working solution may be necessary for accurate pipetting.

Sample Preparation for LC-MS Analysis
  • To 100 µL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the this compound internal standard working solution (1 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

Data Presentation

The following table summarizes the final concentrations of the analyte and internal standard in the prepared calibration curve samples.

Standard IDFinal CMPF Concentration (ng/mL)Final this compound Concentration (ng/mL)Analyte/IS Concentration Ratio
Blank01000
STD 111000.01
STD 251000.05
STD 3101000.1
STD 4501000.5
STD 51001001
STD 65001005
STD 7100010010

Experimental Workflow Diagram

Standard_Curve_Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_calibration Calibration Curve Preparation cluster_sample_prep Sample Preparation CMPF_solid CMPF (solid) CMPF_stock CMPF Stock (1 mg/mL) CMPF_solid->CMPF_stock Dissolve in Methanol CMPF_d5_solid This compound (solid) CMPF_d5_stock This compound IS Stock (1 mg/mL) CMPF_d5_solid->CMPF_d5_stock Dissolve in Methanol CMPF_work CMPF Working Sol. (e.g., 10 µg/mL) CMPF_stock->CMPF_work Dilute CMPF_d5_work This compound IS Working Sol. (e.g., 1 µg/mL) CMPF_d5_stock->CMPF_d5_work Dilute Standards Calibration Standards (STD 1 - STD 7) CMPF_work->Standards Spiked_Samples Spike IS into Standards & Samples CMPF_d5_work->Spiked_Samples Add IS Matrix Blank Matrix (e.g., Plasma) Matrix->Standards Standards->Spiked_Samples Protein_Precip Protein Precipitation (Acetonitrile) Spiked_Samples->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Supernatant for LC-MS Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS

Caption: Workflow for preparing a standard curve with this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of a standard curve for the quantification of CMPF using this compound as an internal standard. The use of a deuterated internal standard is paramount for correcting variability during sample analysis and ensuring the generation of high-quality, reliable quantitative data.[1][2] Careful execution of this protocol will enable researchers, scientists, and drug development professionals to accurately measure CMPF concentrations in various biological matrices, contributing to a better understanding of its role in disease and drug metabolism.

References

Mitigating Matrix Effects in the Quantification of CMPF Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals involved in the bioanalysis of uremic toxins and other small molecules.

Introduction

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1] Accurate quantification of CMPF in biological matrices such as plasma and urine is crucial for clinical research and monitoring disease progression. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose due to its high sensitivity and selectivity.[2][3] However, the complex nature of biological matrices can lead to significant matrix effects, which can adversely impact the accuracy and reproducibility of the analytical method.[4] Matrix effects are caused by co-eluting endogenous components of the sample that can either suppress or enhance the ionization of the analyte, leading to erroneous quantification.[4]

The use of a stable isotope-labeled internal standard (SIL-IS), such as CMPF-d5, is a widely accepted strategy to compensate for matrix effects. An ideal SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thereby enabling accurate correction of the analyte response. This application note provides a detailed protocol for the quantification of CMPF in human plasma using this compound as an internal standard, with a focus on the evaluation and mitigation of matrix effects.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to remove proteins and other interfering substances from the plasma samples.

Materials:

  • Human plasma samples

  • CMPF and this compound analytical standards

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • SPE cartridges (e.g., Oasis HLB)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Spiking: To 50 µL of human plasma, add 5 µL of the this compound internal standard working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of CMPF working solution.

  • Protein Precipitation: Add 150 µL of methanol to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of CMPF from endogenous interferences.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • CMPF: Precursor ion > Product ion (e.g., m/z 239.1 > 195.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 244.1 > 200.1)

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

Data Presentation

The following tables summarize the quantitative data from a validation study for the analysis of CMPF in human plasma, demonstrating the effectiveness of using an internal standard to mitigate matrix effects. The data presented is representative of a typical validation and is based on findings from a published study on CMPF quantification.[1]

Table 1: Recovery of CMPF in Human Plasma

QC LevelMean Recovery (%)CV (%)Mean IS-Corrected Recovery (%)CV (%)
Low QC63.35.881.74.5
Mid QC85.14.295.33.1
High QC102.43.9102.22.8

IS: Internal Standard

Table 2: Matrix Effect of CMPF in Human Plasma

QC LevelMean Matrix Effect (%)CV (%)Mean IS-Corrected Matrix Effect (%)CV (%)
Low QC80.16.292.85.1
Mid QC92.53.598.72.9
High QC106.04.1103.43.5

IS: Internal Standard. A matrix effect of 100% indicates no effect. Values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Table 3: Precision and Accuracy for CMPF Quantification in Human Plasma

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (%)Within-run Precision (CV%)Between-run Precision (CV%)
LLOQ0.050.04896.08.59.2
Low QC0.150.14596.75.16.8
Mid QC6058.998.23.24.5
High QC150152.1101.42.83.9

LLOQ: Lower Limit of Quantification

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike_is Spike with This compound IS plasma->spike_is precipitate Protein Precipitation (Methanol) spike_is->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms UHPLC-MS/MS System reconstitute->lcms quant Quantification (Analyte/IS Ratio) lcms->quant

Caption: Experimental workflow for CMPF quantification.

G cluster_problem The Problem: Matrix Effects cluster_solution The Solution: Stable Isotope-Labeled Internal Standard analyte CMPF coelution Co-elution during LC separation analyte->coelution coelution_is Co-elution of CMPF and this compound analyte->coelution_is matrix Matrix Components (e.g., phospholipids, salts) matrix->coelution ion_source ESI Source coelution->ion_source suppression Ion Suppression ion_source->suppression enhancement Ion Enhancement ion_source->enhancement is This compound (IS) is->coelution_is same_effect Both experience similar matrix effects coelution_is->same_effect ratio Ratio of CMPF/CMPF-d5 remains constant same_effect->ratio accurate Accurate Quantification ratio->accurate

Caption: Logic of using this compound to correct matrix effects.

Discussion

The data presented in Tables 1 and 2 clearly demonstrate the presence of matrix effects and the effectiveness of using a deuterated internal standard for their correction. The recovery of CMPF without internal standard correction showed higher variability (CV%) compared to the IS-corrected recovery. Similarly, the matrix effect for CMPF varied between 80.1% (ion suppression) and 106.0% (ion enhancement) across different QC levels. After normalization with the internal standard, the matrix effect was brought to within a much narrower and more acceptable range (92.8% to 103.4%).

The precision and accuracy data in Table 3 meet the typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. The within-run and between-run precision (CV%) are well within 15%, and the accuracy is within ±15% of the nominal concentrations (±20% for the LLOQ). This high level of accuracy and precision is largely attributable to the effective compensation of matrix effects by the co-eluting deuterated internal standard, this compound.

Conclusion

This application note provides a comprehensive protocol for the accurate and precise quantification of the uremic toxin CMPF in human plasma using LC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, is critical for mitigating the variability and inaccuracy caused by matrix effects. The presented data underscores the importance of incorporating a suitable internal standard and thoroughly validating the bioanalytical method to ensure reliable results in clinical and research settings.

References

Application Notes and Protocols: A High-Throughput Screening Workflow for Novel Acetyl-CoA Carboxylase (ACC) Inhibitors Utilizing CMPF-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a furan (B31954) fatty acid metabolite derived from the consumption of fish and omega-3 fatty acid supplements.[1] Preclinical studies have identified CMPF as a bioactive molecule that can ameliorate hepatic steatosis and improve insulin (B600854) sensitivity.[2][3] The primary mechanism of action of CMPF is the inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid biosynthesis pathway.[2][3] By inhibiting ACC, CMPF reduces lipogenesis and promotes fatty acid oxidation.[2][3] Furthermore, CMPF has been shown to induce the expression of Fibroblast Growth Factor 21 (FGF21), a hormone with potent anti-diabetic and anti-obesity effects, and downregulate the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[2][3]

This application note details a comprehensive high-throughput screening (HTS) workflow designed to identify novel small-molecule inhibitors of ACC. The workflow employs a multi-step screening cascade, including a primary biochemical screen, secondary cell-based confirmation, and counter-screens to eliminate false positives. A key component of this workflow is the use of deuterated CMPF (CMPF-d5) as an internal standard for the robust and accurate quantification of a positive control inhibitor and potential "hit" compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound: Properties and Function

This compound is a stable isotope-labeled version of CMPF, where five hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for mass spectrometry-based quantification.

PropertyValueReference
Full Chemical Name 2-(2-carboxyethyl)-4-methyl-5-(propyl-d5)furan-3-carboxylic acid[4]
Molecular Formula C₁₂H₁₁D₅O₅[5]
Molecular Weight 245.28 g/mol [5]
Appearance White to off-white solid[5]
Primary Application Internal standard for quantification of CMPF by GC- or LC-MS[4][6]
Solubility ≥ 30 mg/mL in DMSO, Ethanol, DMF[5]

High-Throughput Screening (HTS) Workflow

The proposed HTS workflow is designed as a tiered approach to efficiently screen large compound libraries and identify potent and specific ACC inhibitors.

HTS_Workflow High-Throughput Screening Workflow for ACC Inhibitors cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 Secondary & Counter Screens cluster_3 Hit Validation Primary_Screen Biochemical ACC Inhibition Assay (Detects ADP production) Dose_Response Dose-Response and IC50 Determination (Biochemical Assay) Primary_Screen->Dose_Response ~1-2% Hit Rate Compound_Library Small Molecule Library (e.g., 100,000 compounds) Compound_Library->Primary_Screen Secondary_Screen_1 Cell-Based ACC Inhibition Assay (Measures Malonyl-CoA levels) Dose_Response->Secondary_Screen_1 Confirmed Hits Secondary_Screen_2 FGF21 Secretion Assay (ELISA) Secondary_Screen_1->Secondary_Screen_2 Counter_Screen SREBP-1c Reporter Assay (Luciferase) Secondary_Screen_1->Counter_Screen LC_MS_Quant LC-MS/MS Quantification (Using this compound as Internal Standard) Secondary_Screen_2->LC_MS_Quant Counter_Screen->LC_MS_Quant Lead_Compounds Validated Lead Compounds LC_MS_Quant->Lead_Compounds

Caption: A tiered high-throughput screening workflow for the identification of novel ACC inhibitors.

Experimental Protocols

Primary Screen: Biochemical ACC Inhibition Assay

This assay measures the activity of recombinant human ACC1 by detecting the production of ADP, a product of the ATP-dependent carboxylation of acetyl-CoA.

Materials:

  • Recombinant human ACC1 enzyme

  • ACC Assay Buffer

  • ATP

  • Acetyl-CoA

  • Sodium Bicarbonate

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds dissolved in DMSO

  • Positive control (e.g., CP-640186)

  • 384-well white, solid-bottom plates

Protocol:

  • Prepare a master mix containing ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.

  • Using an automated liquid handler, dispense 15 µL of the master mix into each well of a 384-well plate.

  • Add 100 nL of test compounds (typically at a final concentration of 10 µM) or controls to the appropriate wells.

  • Dilute the ACC1 enzyme in ACC Assay Buffer.

  • Initiate the reaction by adding 10 µL of the diluted ACC1 enzyme to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Data Analysis: The percentage of inhibition is calculated relative to the positive and negative controls. Compounds showing >50% inhibition are considered "hits" and are selected for dose-response analysis.

Hit Confirmation: Dose-Response and IC50 Determination

Confirmed hits from the primary screen are subjected to dose-response analysis to determine their potency (IC50).

Protocol:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Perform the biochemical ACC inhibition assay as described above with the serially diluted compounds.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.
Hill Slope Describes the steepness of the curve.
Top Plateau The highest response level (typically ~100% for inhibitors).
Bottom Plateau The lowest response level (typically ~0% for inhibitors).
Secondary Screen 1: Cell-Based ACC Inhibition Assay

This assay confirms the activity of the hit compounds in a cellular context by measuring the levels of malonyl-CoA in a human hepatocyte cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • Cell culture medium

  • Hit compounds dissolved in DMSO

  • LC-MS/MS system

Protocol:

  • Seed HepG2 cells in 96-well plates and culture overnight.

  • Treat the cells with various concentrations of the hit compounds for 24 hours.

  • Lyse the cells and extract the metabolites.

  • Quantify the intracellular levels of malonyl-CoA using LC-MS/MS.

Secondary Screen 2: FGF21 Secretion Assay

This assay assesses the ability of the hit compounds to induce the secretion of FGF21 from HepG2 cells, a downstream effect of ACC inhibition.

Materials:

  • HepG2 cells

  • Cell culture medium

  • Hit compounds dissolved in DMSO

  • Human FGF21 ELISA Kit

Protocol:

  • Seed HepG2 cells in 96-well plates and culture overnight.

  • Treat the cells with various concentrations of the hit compounds for 48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of FGF21 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Counter-Screen: SREBP-1c Reporter Assay

This assay is used to identify compounds that may non-specifically affect transcription or cell viability. A HepG2 cell line stably expressing a luciferase reporter gene under the control of an SREBP-1c promoter is used.

Materials:

  • HepG2 cells with a stable SREBP-1c luciferase reporter

  • Cell culture medium

  • Hit compounds dissolved in DMSO

  • Luciferase assay reagent

Protocol:

  • Seed the SREBP-1c reporter cells in 96-well white, clear-bottom plates and culture overnight.

  • Treat the cells with various concentrations of the hit compounds for 24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescent signal using a plate reader.

LC-MS/MS Quantification with this compound Internal Standard

For accurate quantification of a positive control inhibitor (or a validated hit compound) in the cell-based assays, LC-MS/MS is employed with this compound as an internal standard.

Sample Preparation:

  • To 100 µL of cell lysate or culture supernatant, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters (Example for a hypothetical inhibitor):

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) e.g., 450.2 -> 250.1
MRM Transition (this compound) 246.1 -> 199.1
Collision Energy Optimized for each transition

CMPF Signaling Pathway

The following diagram illustrates the known signaling pathway of CMPF, which serves as the basis for the secondary and counter-screens in this HTS workflow.

CMPF_Signaling CMPF Signaling Pathway CMPF CMPF ACC Acetyl-CoA Carboxylase (ACC) CMPF->ACC Inhibition FGF21 FGF21 Expression ACC->FGF21 Induction SREBP1c SREBP-1c Expression ACC->SREBP1c Downregulation AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcidSynthesis Fatty Acid Synthesis (Lipogenesis) MalonylCoA->FattyAcidSynthesis Inhibition FattyAcidOxidation Fatty Acid Oxidation MalonylCoA->FattyAcidOxidation

Caption: Simplified signaling pathway of CMPF, highlighting the inhibition of ACC and its downstream effects.

Conclusion

The described high-throughput screening workflow provides a robust and efficient strategy for the discovery of novel ACC inhibitors. The integration of biochemical and cell-based assays, along with carefully selected secondary and counter-screens, increases the likelihood of identifying potent and specific lead compounds. The use of this compound as an internal standard in LC-MS/MS analysis is critical for ensuring the accuracy and reproducibility of quantitative data, a cornerstone of modern drug discovery. This comprehensive approach, grounded in the known biological activity of CMPF, offers a clear path from initial screening to validated hit identification for the development of new therapeutics targeting metabolic diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal with CMPF-d5 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor or inconsistent signal with the internal standard CMPF-d5 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard in LC-MS?

This compound is a deuterated stable isotope-labeled (SIL) form of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). SIL internal standards are the gold standard for quantitative LC-MS analysis.[1] Because this compound is chemically almost identical to the endogenous analyte CMPF, it behaves similarly during sample preparation, chromatography, and ionization.[2] This allows it to accurately correct for variations that can occur during the analytical process, such as extraction inconsistencies and matrix effects, leading to more precise and reliable quantification of the target analyte.[3][4]

Q2: What are the most common causes of poor or no signal for my this compound internal standard?

A sudden and complete loss of the internal standard signal across all samples in a run often points to a systemic issue.[5] The primary causes can be categorized as follows:

  • Sample Preparation Errors: Mistakes during the sample preparation workflow are a frequent source of error. This includes incorrect preparation of the this compound spiking solution, forgetting to add the internal standard to the samples, or errors in aliquoting.[5]

  • LC-MS System Malfunction: Problems with the instrument itself can lead to signal loss. This could range from issues with the autosampler, such as inconsistent injection volumes, to problems with the mass spectrometer.[5][6]

  • Incorrect Method Parameters: Using the wrong MS method, including an incorrect MRM transition for this compound, will result in no signal being detected.[5]

Q3: My this compound signal is present but highly variable between injections. What should I investigate?

High variability in the internal standard signal suggests that individual samples are being affected differently. The most likely causes include:

  • Inconsistent Sample Preparation: Discrepancies in the extraction recovery between samples can lead to significant signal variation.[5]

  • Matrix Effects: The presence of co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, causing signal fluctuations.[1][5]

  • Chromatographic Issues: Poor peak shape, such as tailing or splitting, or shifts in retention time can impact the consistency of the signal.[5][7]

  • Autosampler Performance: Inconsistent injection volumes from a faulty autosampler can directly lead to variable signal intensity.[6]

Troubleshooting Guides

Guide 1: No this compound Signal Detected

If you are observing a complete absence of the this compound signal, follow this systematic troubleshooting workflow.

Experimental Protocol: Verifying System Suitability

  • Prepare a Fresh Standard: Prepare a fresh, known concentration of this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile).

  • Direct Infusion (if available): Infuse the new standard directly into the mass spectrometer to confirm that the instrument is capable of detecting the this compound MRM transition.

  • LC Injection: If direct infusion is not possible, inject the fresh standard directly into the LC-MS system.

  • Analysis: If a signal is observed, the issue likely lies with your sample preparation. If no signal is detected, the problem is with the LC-MS system or method.

Troubleshooting Workflow: No Signal

A No this compound Signal B Verify IS Solution (Freshly prepare) A->B B->A Degraded/Incorrect C Check Sample Prep Protocol (Was IS added?) B->C Solution OK C->A IS Missed D Inspect LC-MS System C->D Protocol OK E Check MS Method (Correct MRM transition?) D->E E->A Incorrect Method F Check Ion Source (Cleanliness, spray stability) E->F Method OK F->A Instrument Fault G Systemic Issue Resolved F->G System OK H Investigate Individual Samples

Caption: Troubleshooting workflow for no this compound signal.

Guide 2: Inconsistent this compound Signal

For runs where the this compound signal is present but unacceptably variable, use the following guide to pinpoint the source of the inconsistency.

Quantitative Data Summary: Signal Variability Scenarios

ObservationPotential CauseRecommended Action
Gradual signal decrease over the runInstrument contaminationClean the ion source and re-run system suitability tests.
Sudden signal drop at a specific retention timeMatrix effectsPerform a post-column infusion experiment to identify suppression zones.
Random, significant signal fluctuationAutosampler malfunctionPerform an injection precision test.
Consistently low signal in all samplesInternal standard degradationPrepare a fresh this compound spiking solution.

Troubleshooting Workflow: Inconsistent Signal

A Inconsistent IS Signal B Review Sample Prep Consistency (e.g., extraction recovery) A->B B->A Inconsistent C Evaluate for Matrix Effects (Post-column infusion) B->C Prep OK C->A Suppression/Enhancement D Assess Chromatographic Performance (Peak shape, retention time) C->D No Matrix Effect D->A Poor Performance E Check Instrument Performance (Injection precision, pump flow rate) D->E Chroma OK E->A Malfunction F Problem Identified & Resolved E->F Instrument OK

Caption: Troubleshooting workflow for inconsistent this compound signal.

Advanced Troubleshooting

Experimental Protocol: Post-Column Infusion for Matrix Effect Evaluation

This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs due to the sample matrix.[1]

  • Setup:

    • Infuse a constant flow of a this compound solution into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a syringe pump and a T-junction.

    • The LC is connected to inject a blank matrix sample (an extract of the same matrix as your samples, but without the analyte or internal standard).

  • Procedure:

    • Start the infusion of the this compound solution to obtain a stable signal.

    • Inject the blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the this compound signal throughout the chromatographic run.

    • A dip in the baseline signal indicates ion suppression at that retention time.

    • A rise in the baseline signal indicates ion enhancement.

  • Interpretation:

    • If the retention time of your analyte and this compound coincides with a region of ion suppression, it is a strong indicator of matrix effects.

By systematically working through these troubleshooting guides and employing the described experimental protocols, researchers can effectively diagnose and resolve issues related to poor this compound signal in their LC-MS analyses, ensuring the generation of accurate and reliable quantitative data.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for CMPF-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to streamline the process of optimizing mass spectrometry (MS) parameters for the analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid-d5 (CMPF-d5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry?

A1: this compound is a deuterated form of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a uremic toxin that accumulates in patients with chronic kidney disease.[1][2] In mass spectrometry, this compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of CMPF in biological matrices.[1] The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation, chromatographic separation, and ionization.

Q2: What is the expected precursor ion for this compound?

A2: The molecular weight of unlabeled CMPF is 240.25 g/mol .[3] In negative electrospray ionization (ESI) mode, CMPF typically forms a deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 239.1. For this compound, assuming the replacement of five hydrogen atoms with deuterium (B1214612), the molecular weight will increase by approximately 5 Da. Therefore, the expected precursor ion for this compound in negative ESI mode is [M-H]⁻ at an m/z of approximately 244.1.

Q3: What are the likely product ions for this compound in tandem mass spectrometry (MS/MS)?

A3: Based on the fragmentation of unlabeled CMPF, the primary product ions result from neutral losses and cleavage of the propanoic acid side chain. The fragmentation of the [M-H]⁻ precursor ion of CMPF (m/z 239.1) has been observed to yield significant product ions. To determine the product ions for this compound, the location of the deuterium labels is critical. Assuming the deuterium labels are on the propyl group, the fragmentation pattern would be shifted accordingly. A detailed experimental approach, as outlined in the protocols below, is necessary to confirm the exact m/z of the product ions.

Q4: Why is optimizing MS parameters like collision energy (CE) and declustering potential (DP) important?

A4: Optimizing MS parameters is crucial for achieving the highest sensitivity and specificity for your analyte. The collision energy (CE) affects the degree of fragmentation of the precursor ion, and the optimal CE will maximize the signal of the desired product ion. The declustering potential (DP) helps to prevent the formation of adducts and clusters as ions enter the mass spectrometer, and its optimization is key to maximizing the precursor ion signal. Instrument-specific optimization is always recommended as optimal values can vary between different mass spectrometers.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or Low Signal for this compound 1. Incorrect precursor/product ion selection.2. Suboptimal ionization source parameters (e.g., temperature, gas flows).3. Inefficient ionization in the chosen polarity.4. Sample degradation or low concentration.5. Instrument not properly tuned or calibrated.1. Infuse a standard solution of this compound and perform a full scan and product ion scan to confirm the correct m/z values.2. Systematically optimize source parameters (nebulizer gas, auxiliary gas, temperature) while infusing the standard.3. CMPF is a dicarboxylic acid and is expected to ionize well in negative ESI mode. Confirm you are using the correct polarity.4. Prepare a fresh, higher concentration standard to ensure sufficient signal for optimization.5. Perform routine instrument tuning and calibration as per the manufacturer's recommendations.
High Background Noise or Interferences 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Non-optimal MRM transitions with low specificity.1. Use high-purity solvents and flush the LC system thoroughly.2. Improve sample preparation (e.g., solid-phase extraction) to remove interfering matrix components.3. Select more specific, higher m/z product ions if available. Ensure chromatographic separation from isobaric interferences.
Poor Peak Shape or Splitting 1. Suboptimal chromatography (e.g., column, mobile phase).2. Injection of a solvent incompatible with the mobile phase.3. Column overloading.1. Optimize the analytical column and mobile phase gradient to achieve a sharp, symmetrical peak.2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.3. Reduce the injection volume or sample concentration.
Inconsistent Signal Intensity 1. Unstable spray in the ion source.2. Fluctuations in LC pump performance.3. Ion source contamination.1. Check for blockages in the ESI needle and ensure a consistent, fine spray.2. Purge the LC pumps and check for leaks.3. Clean the ion source as per the manufacturer's instructions.

Experimental Protocols

Protocol 1: Determination of Precursor and Product Ions for this compound

Objective: To identify the exact mass-to-charge ratio of the precursor ion and the most abundant, specific product ions for this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid or ammonium (B1175870) hydroxide (B78521) for negative mode).

  • A triple quadrupole or Q-TOF mass spectrometer.

  • Syringe pump for direct infusion.

Procedure:

  • Prepare the Standard: Prepare a 1 µg/mL solution of this compound.

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Scan (Q1 Scan): Set the mass spectrometer to scan the first quadrupole (Q1) in negative ion mode over a mass range that includes the expected m/z of 244.1. Identify the most intense peak corresponding to the [M-H]⁻ of this compound.

  • Product Ion Scan (PIS): Set the mass spectrometer to select the precursor ion identified in the previous step (e.g., m/z 244.1) in Q1. Scan the third quadrupole (Q3) to detect all fragment ions produced by collision-induced dissociation (CID) in the second quadrupole (q2). Apply a moderate collision energy to induce fragmentation.

  • Select MRM Transitions: Identify the most intense and specific product ions from the product ion spectrum. Select at least two product ions for Multiple Reaction Monitoring (MRM) – a primary transition for quantification and a secondary transition for confirmation.

Protocol 2: Optimization of Collision Energy (CE) and Declustering Potential (DP)

Objective: To determine the optimal CE and DP for each selected MRM transition to maximize signal intensity.

Procedure:

  • Continue Direct Infusion: Use the same infusion setup as in Protocol 1.

  • Set up MRM Method: Create an acquisition method with the selected MRM transitions for this compound.

  • Optimize Declustering Potential (DP):

    • Set the CE to a moderate, constant value.

    • Ramp the DP across a relevant range (e.g., -100 to -10 V in 5 V steps for negative mode).

    • Monitor the signal intensity of the precursor ion for each DP value.

    • The DP that provides the maximum stable signal is the optimum DP.

  • Optimize Collision Energy (CE):

    • Set the DP to its optimal value.

    • For each MRM transition, ramp the CE across a suitable range (e.g., -50 to -5 eV in 2 eV steps for negative mode).

    • Monitor the signal intensity of the product ion for each CE value.

    • The CE that yields the highest product ion intensity is the optimal CE for that specific transition.

  • Finalize Method: Update the MRM method with the optimized DP and CE values for each transition.

Quantitative Data Summary

The following table provides a starting point for the mass spectrometry parameters for this compound. The exact values must be optimized on the specific instrument being used.

ParameterAnalyteRecommended Starting Value
Ionization Mode This compoundElectrospray Ionization (ESI), Negative
Precursor Ion (Q1) This compound~244.1 m/z ([M-H]⁻)
Product Ion (Q3) This compoundTo be determined experimentally (see Protocol 1)
Declustering Potential (DP) This compound-100 to -10 V (to be optimized)
Collision Energy (CE) This compound-50 to -5 eV (to be optimized per transition)
Ion Source Gas 1 (Nebulizer) -Instrument dependent (e.g., 40-60 psi)
Ion Source Gas 2 (Auxiliary) -Instrument dependent (e.g., 40-60 psi)
Curtain Gas -Instrument dependent (e.g., 20-30 psi)
Ion Source Temperature -400-550 °C
IonSpray Voltage --4000 to -4500 V

Visualizations

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis A Biological Sample (e.g., Plasma) B Spike with this compound Internal Standard A->B C Protein Precipitation / Extraction B->C D Centrifugation C->D E Collect Supernatant D->E F Inject into LC System E->F G Chromatographic Separation on C18 Column F->G H Electrospray Ionization (Negative Mode) G->H I Q1: Precursor Ion Selection (m/z ~244.1) H->I J q2: Collision-Induced Dissociation I->J K Q3: Product Ion Selection J->K L Detection K->L M Generate Chromatograms for CMPF and this compound L->M N Calculate Peak Area Ratios (CMPF/CMPF-d5) M->N O Quantify CMPF using Calibration Curve N->O

Caption: Experimental workflow for the quantification of CMPF using this compound.

G start Start Optimization infuse Infuse this compound Standard start->infuse q1_scan Perform Q1 Scan to Find Precursor Ion infuse->q1_scan pis_scan Perform Product Ion Scan to Find Fragments q1_scan->pis_scan select_mrm Select Quantifier & Qualifier MRM Transitions pis_scan->select_mrm optimize_dp Optimize Declustering Potential (DP) select_mrm->optimize_dp optimize_ce Optimize Collision Energy (CE) for each transition optimize_dp->optimize_ce end_opt Final Optimized MRM Method optimize_ce->end_opt

Caption: Logical workflow for optimizing MS parameters for this compound.

References

Technical Support Center: CMPF and CMPF-d5 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic issues encountered during the analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) and its deuterated internal standard, CMPF-d5.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of CMPF and this compound?

A1: CMPF is a polar acidic compound due to its two carboxylic acid groups.[1][2] These characteristics present several challenges in reversed-phase chromatography, including:

  • Poor retention: The polar nature of CMPF leads to a strong affinity for the polar mobile phase and repulsion from the non-polar stationary phase, often causing it to elute at or near the solvent front.[3][4][5]

  • Peak tailing: Secondary interactions between the acidic functional groups of CMPF and active sites (e.g., free silanols) on the silica-based stationary phase can lead to asymmetrical peak shapes.[4]

  • Interaction with metal surfaces: The carboxylic acid groups can chelate with metal ions in the HPLC system, such as stainless steel frits and columns, resulting in poor peak shape and signal loss.[3]

Q2: Why is my CMPF/CMPF-d5 peak showing little to no retention on my C18 column?

A2: This is a common issue for polar acidic compounds on traditional C18 columns.[4][5] The primary reason is the high polarity of CMPF, which prevents strong interaction with the non-polar stationary phase. To improve retention, consider the following:

  • Mobile Phase pH: Lowering the pH of the mobile phase to at least one to two pH units below the pKa of CMPF will suppress the ionization of the carboxylic acid groups.[4][6] The neutral form of the molecule is less polar and will be better retained.

  • Specialized Columns: Employing columns designed for polar analytes, such as those with a polar-embedded or mixed-mode (combining reversed-phase and anion-exchange) stationary phase, can significantly enhance retention.[3][5][7]

  • Highly Aqueous Mobile Phase: Increasing the aqueous component of your mobile phase can improve retention. However, be aware of "phase collapse" with traditional C18 columns. If using high aqueous mobile phases, it is recommended to use a column specifically designed for these conditions.[4]

Q3: My CMPF and this compound peaks are tailing. What can I do to improve the peak shape?

A3: Peak tailing for acidic compounds like CMPF is often due to unwanted secondary interactions. Potential solutions include:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is low enough to keep CMPF in a single, un-ionized form. Inconsistent protonation can cause peak broadening and tailing.[4][6]

  • Reduce Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and lead to peak tailing. Try reducing the injection volume or diluting the sample.[4]

  • Use a High-Quality, End-Capped Column: Modern, well-end-capped columns have fewer free silanol (B1196071) groups, which are a primary source of secondary interactions that cause tailing.

  • Consider Metal-Mitigating Hardware: Columns with hardware designed to reduce interactions with metal ions can improve the peak shape of chelating compounds like CMPF.[3]

Q4: I am observing inconsistent responses for my this compound internal standard. What could be the cause?

A4: Inconsistent internal standard response is a common problem in LC-MS/MS analysis and can be caused by several factors:[8]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.[8]

  • Sample Preparation Variability: Inconsistent spiking of the internal standard, errors in dilution, or analyte loss during extraction can all lead to variable responses.[8]

  • Instrumental Issues: A contaminated ion source, detector fatigue, or inconsistent injector performance can cause signal fluctuations.[8][9]

  • Internal Standard Stability: Ensure the internal standard is stable in the reconstitution solvent and under the storage conditions used.[10]

Troubleshooting Guides

Issue 1: Poor Peak Resolution and Shape
Symptom Potential Cause Recommended Solution
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase if possible.
Column void or channeling.Replace the column.
Peak Tailing Secondary interactions with the stationary phase.Lower the mobile phase pH (e.g., with 0.1% formic acid). Use a high-quality, end-capped column.
Column overload.Reduce the injection volume or sample concentration.
Split Peaks Partially plugged column frit.Reverse flush the column (if permitted by the manufacturer) or replace the column.
Injection solvent stronger than mobile phase.Match the sample solvent to the mobile phase.
Broad Peaks Extra-column volume.Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Insufficient column equilibration.Increase the column equilibration time between injections.[9]
Issue 2: Unstable Retention Times
Symptom Potential Cause Recommended Solution
Gradual Shift in Retention Time Change in mobile phase composition.Prepare fresh mobile phase. Ensure proper mixing if using an online mixer.
Column aging.Replace the column.
Sudden or Random Shifts in Retention Time Air bubbles in the pump.Purge the pump.
Leaks in the system.Check all fittings for leaks.
Inconsistent temperature.Ensure the column oven is set to a stable temperature.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS Method for CMPF and this compound

This protocol provides a starting point for the analysis of CMPF and this compound in biological matrices. Optimization may be required for specific applications.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or serum, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Chromatographic Conditions

Parameter Condition
Column Waters Acquity Premier BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, hold for 0.5 min; ramp to 95% B over 1.5 min; hold for 2 min; return to 5% B and re-equilibrate for 2 min.[11]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Parameters (Negative Ion Mode)

Parameter Typical Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions CMPF: Q1 239.1 -> Q3 [specific fragment] this compound: Q1 244.1 -> Q3 [specific fragment]

Note: MRM transitions and collision energies should be optimized for your specific instrument.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Peaks start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_retention Is Retention Time Adequate? start->check_retention check_shape Is Peak Tailing or Fronting? check_retention->check_shape Yes solution_retention Adjust Mobile Phase pH Use Polar-Specific Column check_retention->solution_retention No solution_tailing Lower Mobile Phase pH Reduce Sample Load Check for Metal Interactions check_shape->solution_tailing Tailing solution_fronting Match Sample Solvent to Mobile Phase check_shape->solution_fronting Fronting end Acceptable Peak Shape solution_retention->end solution_tailing->end solution_fronting->end G cluster_1 LC-MS/MS Experimental Workflow sample Plasma/Serum Sample add_is Spike with This compound IS sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc UPLC/HPLC Separation (Reversed-Phase) supernatant->hplc ms Mass Spectrometry (ESI- Negative Mode) hplc->ms data Data Acquisition & Analysis ms->data

References

Technical Support Center: CMPF-d5 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CMPF-d5. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when using this compound as an internal standard in biological samples. Accurate quantification of analytes relies on the stability of the internal standard; this guide provides troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled (SIL) version of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). CMPF is a significant uremic toxin that accumulates in patients with chronic kidney disease and is also a metabolite of omega-3 fatty acid supplementation.[1][2][3] this compound is used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is considered best practice as it has nearly identical physicochemical properties to the analyte, which helps to correct for variability during sample extraction, chromatography, and ionization.

Q2: What are the recommended storage conditions for this compound stock and working solutions?

A2: While specific stability data for this compound is not extensively published, general best practices for deuterated standards suggest that stock solutions should be prepared in a high-purity organic solvent (e.g., methanol, acetonitrile, or DMSO) and stored at -20°C or -80°C in tightly sealed containers. Working solutions, which are often at lower concentrations, should be freshly prepared or their stability evaluated over the intended period of use.

Q3: Can I assume this compound is stable if the parent compound, CMPF, is stable?

A3: Not necessarily. While the chemical properties are very similar, the deuterium (B1214612) labeling can, in some instances, influence the stability of a molecule. Furthermore, stability is highly dependent on the specific biological matrix, storage conditions, and sample preparation procedures. Therefore, it is crucial to experimentally validate the stability of this compound under the precise conditions of your assay.

Q4: Should I be concerned about the stability of the deuterium label on this compound?

A4: Yes, this is a potential concern for any deuterated standard. Deuterium labels can sometimes undergo back-exchange with hydrogen atoms from the surrounding solvent or matrix, particularly at certain pH values or temperatures. It is important to source high-quality this compound where the deuterium labels are placed on non-exchangeable positions of the molecule. Any signs of peak tailing or the appearance of a peak at the retention time of the unlabeled CMPF could indicate isotopic exchange.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Action
Decreasing this compound signal over an analytical run Autosampler Instability: this compound may be degrading in the autosampler due to temperature fluctuations or extended residence time.1. Set the autosampler to a lower temperature (e.g., 4-10°C). 2. Limit the time samples reside in the autosampler before injection. 3. Perform a post-preparative stability test to confirm.
Adsorption: this compound may be adsorbing to vials, well plates, or tubing.1. Use low-adsorption vials or plates (e.g., silanized glass or specific polymers). 2. Ensure the sample diluent is appropriate and does not promote adsorption. Consider altering the organic content.
In-source Instability: The molecule might be unstable under the specific ion source conditions of the mass spectrometer.1. Optimize ion source parameters such as temperature and gas flows.
High variability in this compound response between samples Inconsistent Sample Preparation: Inaccurate pipetting or inadequate mixing of the IS.1. Verify the calibration and precision of your pipettes. 2. Ensure thorough vortexing after adding the this compound working solution to all samples, standards, and QCs.
Matrix Effects: Variability in the biological matrix between samples can lead to inconsistent ion suppression or enhancement.1. While a SIL IS is designed to minimize this, significant matrix effects can still be a factor. 2. Evaluate matrix effects from different lots of the biological matrix.
Freeze-Thaw Instability: Repeated freeze-thaw cycles may be degrading the this compound.1. Conduct a freeze-thaw stability experiment for at least the number of cycles your samples will undergo.
Gradual decrease in IS response in stored processed samples Long-term Instability: this compound may be degrading in the storage solvent or due to residual matrix components.1. Conduct a long-term stability study of processed samples at the intended storage temperature. 2. Analyze samples as soon as possible after preparation.

Experimental Protocols for Stability Assessment

Below are detailed methodologies for key stability experiments. These should be adapted and validated for your specific bioanalytical method.

Freeze-Thaw Stability

Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Protocol:

  • Spike blank biological matrix with this compound at low and high quality control (QC) concentrations.

  • Aliquot these samples into at least three replicates for each concentration.

  • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Thaw the samples unassisted at room temperature.

  • Repeat this freeze-thaw cycle for a predetermined number of times (e.g., 3 to 5 cycles), which should equal or exceed the number of cycles your study samples will undergo.

  • After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and control QC samples that have not undergone freeze-thaw cycles.

  • Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability

Objective: To assess the stability of this compound in a biological matrix at room temperature for a duration that mimics sample handling time.

Protocol:

  • Spike blank biological matrix with this compound at low and high QC concentrations.

  • Let the QC samples sit on the laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours) that reflects your expected sample processing time.

  • Process and analyze the incubated samples along with freshly prepared calibration standards and control QC samples.

  • Data Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

Post-Preparative (Autosampler) Stability

Objective: To evaluate the stability of this compound in the processed sample matrix while stored in the autosampler.

Protocol:

  • Process a set of QC samples at low and high concentrations.

  • Inject these samples at the beginning of an analytical sequence.

  • Store the same samples in the autosampler at the set temperature for the expected duration of a typical run.

  • Re-inject the samples at the end of the sequence.

  • Data Evaluation: Compare the results from the initial and final injections. The difference should be within ±15%.

Data Presentation

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Concentration (ng/mL)Number of CyclesMean Measured Concentration (ng/mL) ± SD (n=3)Accuracy (%)
Low QC3[Your Data][Your Data]
High QC3[Your Data][Your Data]
Low QC5[Your Data][Your Data]
High QC5[Your Data][Your Data]

Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

Concentration (ng/mL)Time (hours)Mean Measured Concentration (ng/mL) ± SD (n=3)Accuracy (%)
Low QC4[Your Data][Your Data]
High QC4[Your Data][Your Data]
Low QC8[Your Data][Your Data]
High QC8[Your Data][Your Data]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with this compound (IS) sample->spike extract Sample Extraction (e.g., SPE, LLE, PPT) spike->extract reconstitute Reconstitution extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition inject->acquire integrate Peak Integration acquire->integrate calculate Calculate Concentration integrate->calculate

Caption: A typical experimental workflow for the bioanalysis of a target analyte using this compound as an internal standard.

troubleshooting_logic start Inconsistent this compound Response Observed check_prep Review Sample Preparation Procedure start->check_prep prep_ok Procedure Consistent check_prep->prep_ok Yes prep_issue Inconsistent Pipetting/ Mixing Identified check_prep->prep_issue No check_stability Perform Stability Experiments stability_ok This compound is Stable check_stability->stability_ok Yes stability_issue Degradation Observed (e.g., Freeze-Thaw, Autosampler) check_stability->stability_issue No check_instrument Verify Instrument Performance instrument_ok Instrument OK check_instrument->instrument_ok Yes instrument_issue Source Contamination/ Instability Found check_instrument->instrument_issue No prep_ok->check_stability resolve Issue Resolved prep_issue->resolve stability_ok->check_instrument stability_issue->resolve instrument_issue->resolve

Caption: A decision tree for troubleshooting inconsistent this compound internal standard response.

References

Minimizing ion suppression for CMPF analysis with CMPF-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for the accurate analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) using its deuterated internal standard, CMPF-d5.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect CMPF analysis?

A1: Ion suppression is a type of matrix effect where molecules co-eluting from the Liquid Chromatography (LC) system with the analyte of interest (CMPF) reduce its ionization efficiency in the mass spectrometer's ion source. This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] Biological matrices like plasma or serum are complex and contain endogenous compounds such as phospholipids (B1166683) that are known to cause significant ion suppression.[2]

Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[3] However, this is not always guaranteed. Several factors can lead to differential ion suppression between CMPF and this compound:

  • Chromatographic Shift: Deuteration can sometimes cause a slight shift in retention time between the analyte and the internal standard. If this separation occurs in a region of the chromatogram with high and variable matrix effects, the two compounds will be affected differently, leading to inaccurate results.

  • Concentration Effects: High concentrations of either the analyte or the internal standard can lead to non-linear responses and differential suppression effects.

  • Purity of the Internal Standard: Impurities in the this compound standard can interfere with the analysis and lead to erroneous results.[4]

It is crucial to verify that CMPF and this compound co-elute and that the analyte-to-internal standard response ratio remains constant across the calibration range in the presence of the matrix.

Q3: How can I determine if ion suppression is affecting my CMPF analysis?

A3: A post-column infusion experiment is a common qualitative method to identify regions in the chromatogram where ion suppression occurs. This involves infusing a constant flow of CMPF solution into the LC eluent after the analytical column and before the mass spectrometer, while injecting a blank, extracted matrix sample. A dip in the baseline signal of CMPF indicates the retention times at which matrix components are eluting and causing suppression.[2]

A quantitative assessment can be made using the post-extraction spike method. The response of CMPF spiked into a blank matrix extract is compared to the response of CMPF in a neat solution at the same concentration. The matrix effect (ME) can be calculated as follows:

ME (%) = (Peak Area in Post-Extracted Matrix Spike / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in LC-MS/MS bioanalysis. This guide provides a systematic approach to troubleshooting and minimizing its effects in your CMPF assay.

IonSuppressionTroubleshooting cluster_start cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification start Start: Low CMPF Signal or Poor Reproducibility assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->assess_me Is ion suppression suspected? check_coelution Check CMPF/CMPF-d5 Co-elution assess_me->check_coelution Suppression confirmed validate Re-validate Method assess_me->validate No significant suppression optimize_sp Optimize Sample Preparation (PPT, LLE, or SPE) check_coelution->optimize_sp Differential suppression or significant matrix effect check_coelution->validate Co-elution confirmed and suppression is consistent optimize_lc Optimize Chromatography optimize_sp->optimize_lc If suppression persists optimize_sp->validate Suppression minimized dilute_sample Dilute Sample optimize_lc->dilute_sample If further improvement is needed optimize_lc->validate Suppression minimized dilute_sample->validate

Caption: A logical workflow for diagnosing and resolving ion suppression.

Step 1: Assess the Matrix Effect

If you observe a low signal-to-noise ratio for CMPF, poor reproducibility, or results that do not align with expectations, the first step is to determine if ion suppression is the root cause.

  • Action: Perform a post-column infusion experiment to qualitatively identify suppression zones in your chromatogram.

  • Action: Quantify the extent of ion suppression using the post-extraction spike method.

Step 2: Evaluate CMPF and this compound Co-elution

Even with a stable isotope-labeled internal standard, differential ion suppression can occur if the analyte and internal standard do not co-elute perfectly.

  • Action: Overlay the chromatograms of CMPF and this compound from a spiked sample. The retention times should be as close as possible. A significant shift can lead to inaccurate quantification in the presence of matrix effects.

Step 3: Optimize Sample Preparation

The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2] The choice of sample preparation technique can have a significant impact on data quality.

Comparison of Sample Preparation Techniques for CMPF Analysis

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Generally high (can be >90%) but may be less consistent.[2]Variable (can be lower but more consistent), dependent on solvent choice and pH.High and reproducible with optimized sorbent and elution solvent.
Matrix Effect Higher, as it is less selective and co-extracts more endogenous components like phospholipids.[5]Lower than PPT, offering a cleaner extract due to differential solubility.[5]Generally the lowest, as it provides the most selective removal of interferences.[6]
Throughput High, simple, and fast.Lower, more labor-intensive.Can be high with 96-well plate formats.
Recommendation Suitable for high-throughput screening where some matrix effect can be tolerated.A good balance between cleanup and throughput.Recommended for methods requiring the highest sensitivity and accuracy.

Experimental Protocols

Below are detailed protocols for each sample preparation technique. It is recommended to evaluate each method with your specific matrix to determine the most effective approach.

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of plasma/serum sample, add the internal standard (this compound).

  • Add 300 µL of cold acetonitrile (B52724) (or methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma/serum sample, add the internal standard (this compound).

  • Add a suitable buffer to adjust the pH (e.g., to acidify the sample for an acidic analyte like CMPF).

  • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at >3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness and reconstitute in the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is adapted from a published method for CMPF in plasma.[5]

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: To 50 µL of plasma, add the internal standard (this compound) and dilute with an appropriate buffer. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove loosely bound interferences.

  • Elution: Elute CMPF and this compound with 1 mL of a stronger organic solvent, possibly with a pH modifier (e.g., 5% formic acid in acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Plasma Sample + this compound condition 1. Condition SPE Cartridge (Methanol, then Water) sample->condition load 2. Load Sample condition->load wash 3. Wash (Remove Interferences) load->wash elute 4. Elute (CMPF + this compound) wash->elute evap 5. Evaporate & Reconstitute elute->evap lcms 6. LC-MS/MS Analysis evap->lcms

References

Technical Support Center: Improving Reproducibility of CMPF Quantification with CMPF-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) quantification using its deuterated internal standard, CMPF-d5.

Frequently Asked Questions (FAQs)

Q1: What is CMPF and why is its accurate quantification important?

A1: 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a uremic toxin that accumulates in the body when kidney function is impaired. It is also a metabolite of furan (B31954) fatty acids found in certain foods. Accurate quantification of CMPF in biological matrices such as plasma and urine is crucial for clinical research, particularly in studies related to kidney disease, metabolic disorders, and toxicology.

Q2: What is this compound and why is it used as an internal standard?

A2: this compound is a stable isotope-labeled version of CMPF where five hydrogen atoms have been replaced with deuterium.[1][2] It is an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Because it is chemically and physically almost identical to CMPF, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows it to accurately correct for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of CMPF.

Q3: What are the main challenges in achieving reproducible CMPF quantification?

A3: The primary challenges in CMPF quantification are related to the complexity of biological matrices like plasma and urine. These challenges include:

  • Matrix Effects: Endogenous components in the sample can interfere with the ionization of CMPF in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate results.[3][4][5][6]

  • Sample Preparation Variability: Inconsistent recovery of CMPF during extraction from the biological matrix can introduce significant error.

  • Analyte Stability: CMPF may degrade during sample collection, storage, or processing, leading to underestimation of its concentration.[5][7]

  • Instrumental Variability: Fluctuations in LC-MS/MS system performance can affect signal intensity and reproducibility.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of CMPF using this compound.

Issue 1: High Variability in Quality Control (QC) Samples

Symptoms:

  • The coefficient of variation (%CV) for QC samples at low, medium, and high concentrations exceeds the acceptance criteria (typically <15%).

  • Inconsistent results for the same sample analyzed in different batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent pipetting of the sample, internal standard (this compound), and any extraction solvents. - Thoroughly vortex all samples after each reagent addition to ensure complete mixing. - If using solid-phase extraction (SPE), ensure cartridges are from the same lot and are conditioned, loaded, washed, and eluted consistently.
Matrix Effects - Optimize the sample cleanup procedure to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or SPE for cleaner extracts.[8] - Adjust the chromatographic method to separate CMPF from co-eluting matrix components.
Internal Standard (IS) Issues - Verify the concentration and stability of the this compound stock and working solutions. - Ensure the IS is added to all samples, standards, and QCs at a consistent concentration early in the sample preparation process.
Instrument Performance - Check for and resolve any leaks in the LC system. - Clean the ion source of the mass spectrometer. - Perform a system suitability test before each analytical run.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptoms:

  • Asymmetrical chromatographic peaks for CMPF and/or this compound.

  • Inaccurate peak integration leading to poor precision and accuracy.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Contamination or Degradation - Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the analytical column.
Inappropriate Mobile Phase - Ensure the mobile phase pH is appropriate for CMPF (an acidic analyte). - Check for microbial growth in the mobile phase and prepare fresh solutions.
Injection Solvent Mismatch - The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
Extra-column Volume - Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected to avoid dead volume.
Issue 3: Low Signal Intensity or Sensitivity

Symptoms:

  • Difficulty in detecting the lower limit of quantification (LLOQ).

  • Low signal-to-noise ratio for CMPF and this compound peaks.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ion Suppression - As mentioned under "Matrix Effects," improve sample cleanup and chromatographic separation. - A post-column infusion experiment can help identify regions of ion suppression.
Suboptimal MS/MS Parameters - Optimize the precursor and product ion selection, collision energy, and other MS/MS parameters for both CMPF and this compound.
Sample Degradation - Review sample handling and storage procedures to ensure analyte stability.[5][7]
Contaminated Ion Source - A dirty ion source can significantly reduce signal intensity. Regular cleaning is essential.

Data Presentation: The Impact of Using this compound

The use of a stable isotope-labeled internal standard like this compound is critical for mitigating the variability inherent in bioanalytical methods. The following tables illustrate the expected improvement in data quality when using this compound.

Table 1: Comparison of Precision with and without Internal Standard Correction

AnalyteQC Level%CV (without IS Correction)%CV (with this compound Correction)
CMPFLow25.48.2
CMPFMedium18.95.6
CMPFHigh16.54.1

Table 2: Comparison of Accuracy with and without Internal Standard Correction

AnalyteQC Level% Accuracy (without IS Correction)% Accuracy (with this compound Correction)
CMPFLow78.298.5
CMPFMedium115.8102.1
CMPFHigh88.999.3

Note: The data presented in these tables are representative examples illustrating the expected improvements and are based on the established principles of using stable isotope-labeled internal standards in quantitative mass spectrometry.[9][10]

Experimental Protocols

Protocol 1: Quantitative Analysis of CMPF in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions (Illustrative)

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • MRM Transitions:

    • CMPF: [Precursor ion m/z] -> [Product ion m/z]

    • This compound: [Precursor ion m/z + 5] -> [Product ion m/z] (Note: Specific m/z values need to be determined by direct infusion of CMPF and this compound standards.)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 evap Evaporation centrifuge1->evap reconstitute Reconstitution evap->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 inject Injection centrifuge2->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Peak Area Ratio (CMPF/CMPF-d5) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for CMPF quantification in plasma.

internal_standard_principle cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result analyte CMPF (Analyte) add_is Add Known Amount of this compound (IS) analyte->add_is matrix Matrix Components matrix->add_is extraction Extraction (e.g., PPT, LLE, SPE) add_is->extraction lcms LC Separation & MS Detection extraction->lcms Variable Recovery & Matrix Effects ratio Peak Area Ratio (CMPF / this compound) lcms->ratio quant Accurate Quantification ratio->quant Correction for Variability

Caption: Principle of internal standard use for accurate quantification.

References

CMPF-d5 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CMPF-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the purity of this compound and troubleshooting potential interferences in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled version of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). Its primary application is as an internal standard for the accurate quantification of CMPF in biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3]

Q2: What are the typical purity specifications for commercially available this compound?

A2: Commercially available this compound is typically supplied with a high degree of isotopic enrichment. The purity is often stated as ≥99% deuterated forms (d1-d5).[1][3]

Q3: How should this compound be stored to ensure its stability?

A3: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder form should be kept at -20°C. When in solvent, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.

Q4: Can the deuterium (B1214612) labels on this compound exchange with hydrogen atoms from the solvent or sample matrix?

A4: While the deuterium atoms on this compound are placed on a stable propyl chain, there is always a potential, though minimal, for hydrogen-deuterium (H-D) exchange to occur under certain conditions, such as in highly acidic or basic environments or during prolonged sample processing at elevated temperatures. It is good practice to evaluate the stability of the deuterated standard in your specific sample matrix and analytical conditions.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound and its unlabeled counterpart, CMPF.

ParameterThis compoundCMPF (Unlabeled)
Molecular Formula C₁₂H₁₁D₅O₅C₁₂H₁₆O₅
Molecular Weight ~245.3 g/mol [1][3]~240.25 g/mol
Purity Specification ≥99% deuterated forms (d1-d5)[1][3]N/A
Precursor Ion (m/z) in Negative ESI-MS ~244.3 (Predicted)239.092[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of CMPF using this compound as an internal standard.

Issue 1: Inaccurate Quantification or High Variability in Results
Potential Cause Troubleshooting Steps
Degradation of this compound - Ensure proper storage conditions (-20°C for powder, -80°C for solutions). - Prepare fresh working solutions regularly and avoid repeated freeze-thaw cycles.
Isotopic Exchange - Assess the stability of this compound in your sample matrix by incubating a spiked sample over time and monitoring for any decrease in the d5 signal and a corresponding increase in the d0 signal. - If exchange is observed, consider adjusting the pH of your extraction and mobile phase buffers to be closer to neutral. Minimize sample processing time and avoid high temperatures.
Interference with CMPF or this compound Signal - See the "Potential Interferences" section below for common sources of interference. - Optimize chromatographic separation to resolve interfering peaks. - If co-elution is unavoidable, select more specific MRM transitions.
Incorrect Pipetting or Dilution - Verify the calibration of your pipettes. - Prepare fresh calibration standards and quality control samples. - Ensure thorough mixing of all solutions.
Issue 2: Poor Peak Shape or Low Signal Intensity for this compound
Potential Cause Troubleshooting Steps
Suboptimal LC-MS/MS Method - Optimize chromatographic conditions (column, mobile phase, gradient) to achieve good peak shape and retention. - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for maximum ionization of this compound. - Optimize collision energy for the selected MRM transitions to maximize product ion formation.
Matrix Effects (Ion Suppression or Enhancement) - Perform a post-column infusion experiment with this compound to identify regions of ion suppression or enhancement in your chromatogram. - Improve sample cleanup to remove interfering matrix components (e.g., phospholipids, salts). - Adjust the chromatographic gradient to separate this compound from the suppression/enhancement zone.
Adsorption to Vials or Tubing - Use deactivated glass or polypropylene (B1209903) vials. - Prime the LC system with a high-concentration standard before running samples.

Potential Interferences

When using this compound for quantification, it is important to be aware of potential interferences that can affect the accuracy of your results.

  • Isobaric Interferences: These are compounds that have the same nominal mass as CMPF or this compound. High-resolution mass spectrometry can help to distinguish between the analyte and the interference based on their exact masses.

  • Co-eluting Isomers or Structurally Related Compounds: Metabolites with similar structures to CMPF may co-elute and have overlapping fragmentation patterns. Optimizing chromatographic separation is key to resolving these.

  • Matrix Components: Complex biological matrices can contain numerous compounds that may interfere with the analysis. Common interferences include:

    • Phospholipids: Can cause ion suppression and build up on the LC column.

    • Salts: Can lead to adduct formation and ion suppression.

    • Other Endogenous Metabolites: A high-resolution mass spectrometer can help in identifying and potentially filtering out these interferences.

  • "Cross-talk" from Unlabeled CMPF: In samples with very high concentrations of unlabeled CMPF, the isotope peaks of the unlabeled analyte may contribute to the signal of the deuterated internal standard. Ensure that the mass spectrometer has sufficient resolution to distinguish between the isotopic peaks.

Experimental Protocols

Sample Preparation from Plasma/Serum

This protocol is a general guideline and may need to be optimized for your specific application.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Spike Internal Standard: To 100 µL of plasma/serum, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution). Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for an LC-MS/MS method for the analysis of CMPF using this compound as an internal standard. Optimization will be required for your specific instrument and application.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions:

    • CMPF: Precursor m/z 239.1 → Product ion(s) (requires optimization)

    • This compound: Precursor m/z 244.3 → Product ion(s) (requires optimization)

  • Collision Energy: This will need to be optimized for each transition to achieve the best sensitivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample spike Spike with this compound plasma->spike ppt Protein Precipitation spike->ppt centrifuge1 Centrifugation ppt->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evap Evaporation transfer->evap reconstitute Reconstitution evap->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 vial Transfer to Vial centrifuge2->vial lcms LC-MS/MS System vial->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Caption: General workflow for the analysis of CMPF in plasma/serum using this compound.

CMPF Signaling Pathway Context

CMPF has been identified as a metabolite of omega-3 fatty acid supplementation and has been shown to influence lipid metabolism. It is involved in pathways that are critical in metabolic regulation, such as the mTOR and FGF21 signaling pathways. The diagram below illustrates a simplified representation of these interconnected pathways.

signaling_pathway cluster_mTOR mTOR Pathway cluster_FGF21 FGF21 Pathway mTORC1 mTORC1 SREBP1c SREBP-1c mTORC1->SREBP1c Lipogenesis Lipogenesis SREBP1c->Lipogenesis FGF21 FGF21 FattyAcidOxidation Fatty Acid Oxidation FGF21->FattyAcidOxidation CMPF CMPF CMPF->mTORC1 Inhibits CMPF->FGF21 Induces

Caption: Simplified signaling pathways influenced by CMPF.

Troubleshooting Logic

troubleshooting_logic start Inaccurate Results? check_purity Verify this compound Purity & Stability start->check_purity check_exchange Assess Isotopic Exchange start->check_exchange check_interference Investigate Interferences start->check_interference check_method Optimize LC-MS/MS Method start->check_method end Accurate Results check_purity->end check_exchange->end resolve_chrom Improve Chromatographic Separation check_interference->resolve_chrom clean_sample Enhance Sample Cleanup check_interference->clean_sample check_method->end resolve_chrom->end clean_sample->end

Caption: A logical approach to troubleshooting inaccurate this compound quantification.

References

Technical Support Center: Isotopic Overlap Correction for CMPF and CMPF-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) and its deuterated internal standard, CMPF-d5. The following information will help you address specific issues related to isotopic overlap that may be encountered during quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a concern when using this compound as an internal standard for CMPF analysis?

A1: Isotopic overlap, also known as crosstalk or isotopic interference, occurs when the isotopic distribution of the analyte (CMPF) contributes to the signal of the stable isotope-labeled internal standard (this compound).[1] All organic molecules, including CMPF, have a natural distribution of heavier isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). This results in a small percentage of the analyte molecules having a mass that is one, two, or more mass units higher than the monoisotopic mass. When using a deuterated internal standard like this compound, which has a mass five units higher than CMPF, there is a possibility that the M+5 isotopologue of CMPF will have the same nominal mass as the primary isotopologue of this compound, leading to an artificially inflated internal standard signal and inaccurate quantification.

Q2: How can I determine if isotopic overlap is affecting my CMPF quantification?

A2: Several indicators may suggest that isotopic overlap is impacting your results:

  • Non-linear calibration curves: Especially at higher concentrations of CMPF, the contribution to the this compound signal can become more pronounced, leading to a loss of linearity in your calibration curve.

  • Inaccurate quality control (QC) sample results: If your QC samples are consistently biased, particularly at the high concentration range, isotopic overlap could be a contributing factor.

  • Presence of a this compound signal in a sample containing only the unlabeled analyte: Injecting a high-concentration standard of only CMPF should not produce a significant signal in the this compound mass transition. If it does, this is a direct indication of isotopic overlap.

Q3: What are the primary causes of isotopic overlap between CMPF and this compound?

A3: The primary causes are:

  • Natural Isotopic Abundance: The natural presence of heavy isotopes in the CMPF molecule. The molecular formula for CMPF is C₁₂H₁₆O₅. The probability of a CMPF molecule containing five heavy isotopes that would contribute to the M+5 peak can be calculated based on the natural abundance of each element's isotopes.

  • Isotopic Purity of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled CMPF or partially deuterated variants (d1-d4). This can contribute to the analyte signal and affect accuracy. It is crucial to use an internal standard with high isotopic purity.

Troubleshooting Guides

Issue 1: Non-Linearity of the Calibration Curve at High Concentrations
Potential Cause Troubleshooting Steps
Significant Isotopic Overlap 1. Assess the Contribution: Prepare a series of high-concentration CMPF standards without the this compound internal standard. Monitor the mass transition for this compound to determine the percentage of the CMPF signal that overlaps. 2. Apply a Correction Factor: Based on the assessment, a mathematical correction can be applied to the peak area of the internal standard in all samples. (See Experimental Protocols for details). 3. Lower the Concentration of the Internal Standard: Using a lower concentration of this compound can minimize the relative contribution of the overlapping signal from high-concentration CMPF samples.
Detector Saturation 1. Dilute High-Concentration Samples: If the detector is being saturated by either the analyte or the internal standard, dilute the samples to bring the response within the linear range of the detector. 2. Optimize Detector Settings: Adjust detector parameters, such as detector voltage, if possible, to extend the dynamic range.
Issue 2: Inaccurate Results for Quality Control (QC) Samples
Potential Cause Troubleshooting Steps
Incorrect Isotopic Overlap Correction 1. Re-evaluate the Correction Factor: If a correction is being applied, verify its accuracy by analyzing a fresh set of CMPF-only standards at various concentrations. 2. Check for Lot-to-Lot Variability: If a new batch of CMPF or this compound is being used, the isotopic distribution or purity may have changed, requiring a new correction factor to be determined.
Matrix Effects 1. Optimize Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[2] 2. Evaluate Chromatographic Separation: Ensure that CMPF and this compound co-elute to compensate for matrix effects effectively. Adjust the chromatographic gradient if necessary.
Impure Internal Standard 1. Verify Purity: If possible, analyze the this compound standard by itself to check for the presence of unlabeled CMPF. If significant impurities are found, a new, higher-purity standard should be used.

Experimental Protocols

LC-MS/MS Method for CMPF Analysis

This protocol is a general guideline based on published methods.[1] Optimization will be required for your specific instrumentation.

Parameter Description
LC Column C18 or PFP column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Gradient Start with 1% B, increase to 65% B over 6.5 minutes, then increase to 90% B, hold, and re-equilibrate.
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions CMPF: Q1: 239.1 m/z → Q3: 195.1 m/z (quantifier), additional transitions for confirmation may be used. This compound: Q1: 244.1 m/z → Q3: 200.1 m/z (predicted, requires optimization)
Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for preparing plasma samples.[1]

  • To 50 µL of plasma sample, add 150 µL of ice-cold methanol (B129727) containing the this compound internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol for Determining and Correcting for Isotopic Overlap
  • Prepare a series of CMPF-only calibration standards in the same matrix as your samples (e.g., plasma) at concentrations spanning your analytical range.

  • Analyze these standards using your established LC-MS/MS method, monitoring both the CMPF and this compound mass transitions.

  • Calculate the percentage of overlap. For each CMPF-only standard, divide the peak area observed in the this compound channel by the peak area in the CMPF channel and multiply by 100. This will give you the percent contribution at each concentration.

  • Determine the average percent overlap. If the overlap is consistent across the concentration range, you can use an average correction factor.

  • Apply the correction to your data. For each sample, subtract the calculated overlap contribution from the measured peak area of the this compound internal standard before calculating the analyte-to-internal standard peak area ratio.

Corrected IS Area = Measured IS Area - (Analyte Area * % Overlap / 100)

Visualizations

Isotopic_Overlap_Workflow Workflow for Isotopic Overlap Correction cluster_prep Step 1: Assess Overlap cluster_analysis Step 2: Sample Analysis & Correction prep_standards Prepare CMPF-only standards analyze_standards Analyze by LC-MS/MS (Monitor both CMPF and this compound MRMs) prep_standards->analyze_standards calc_overlap Calculate % Overlap analyze_standards->calc_overlap apply_correction Apply correction to IS peak area calc_overlap->apply_correction Use % Overlap analyze_samples Analyze unknown samples with this compound analyze_samples->apply_correction quantify Quantify CMPF apply_correction->quantify

Caption: Workflow for assessing and correcting isotopic overlap.

troubleshooting_logic Troubleshooting Logic for Inaccurate Quantification start Inaccurate Quantification (Non-linear curve, biased QCs) check_overlap Isotopic overlap suspected? start->check_overlap check_matrix Matrix effects suspected? check_overlap->check_matrix No correct_overlap Perform overlap assessment and apply correction check_overlap->correct_overlap Yes check_purity IS purity ? check_matrix->check_purity No optimize_prep Optimize sample preparation (e.g., use SPE) check_matrix->optimize_prep Yes verify_purity Verify IS purity and/or obtain new standard check_purity->verify_purity Yes revalidate Re-validate method check_purity->revalidate No correct_overlap->revalidate optimize_prep->revalidate verify_purity->revalidate

Caption: Decision tree for troubleshooting inaccurate CMPF quantification.

References

Technical Support Center: Enhancing Low-Level CMPF Detection with CMPF-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) using its deuterated internal standard, CMPF-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive and accurate quantification of CMPF in biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for CMPF quantification?

A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] this compound is chemically and physically almost identical to the analyte of interest, CMPF. This similarity ensures that it behaves in the same manner during sample preparation, chromatography, and ionization in the mass spectrometer. By adding a known amount of this compound to your samples at the beginning of the workflow, you can accurately account for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. This technique, known as isotope dilution mass spectrometry, leads to significantly improved accuracy and precision, which is crucial for low-level detection.

Q2: What are the key advantages of using this compound over a structural analog internal standard?

A2: The primary advantages of using this compound over a structural analog are:

  • Co-elution: this compound will chromatographically co-elute with CMPF, meaning they experience the same matrix effects at the same time, providing the most accurate correction. Structural analogs may have different retention times, leading to inaccurate compensation for matrix effects.

  • Similar Ionization Efficiency: this compound and CMPF exhibit nearly identical ionization behavior in the mass spectrometer's ion source. This ensures that any suppression or enhancement of the signal due to the sample matrix affects both the analyte and the internal standard equally.

  • Comparable Extraction Recovery: During sample preparation steps like protein precipitation or solid-phase extraction, the recovery of this compound will closely mirror that of CMPF. This corrects for any sample loss during these procedures.

Q3: At what concentration should I spike this compound into my samples?

A3: The optimal concentration of the internal standard is crucial for reliable quantification. While the ideal concentration should be determined during method development, a general guideline is to use a concentration that is in the mid-range of your calibration curve. For example, if your calibration curve for CMPF spans from 1 to 100 ng/mL, a this compound concentration of around 50 ng/mL would be a good starting point. The goal is to have a consistent and strong enough signal for the internal standard across all samples without causing detector saturation.

Q4: How should I store my this compound stock and working solutions?

A4: Proper storage is essential to maintain the integrity of your this compound standard. Stock solutions of this compound should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2] Avoid repeated freeze-thaw cycles by preparing smaller aliquots of your working solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of CMPF using this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) for CMPF and this compound 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Contamination: Buildup of matrix components on the analytical column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of acidic compounds like CMPF.1. Dilute the sample and re-inject. 2. Implement a column washing step after each run or use a guard column. 3. Adjust the mobile phase pH. Since CMPF is an acid, a lower pH (e.g., using formic acid) will keep it in its neutral form, which can improve peak shape in reversed-phase chromatography.
High Variability in this compound Peak Area Across Samples 1. Inconsistent Spiking: Inaccurate or inconsistent addition of the internal standard to samples. 2. Precipitation of this compound: The internal standard may precipitate out of solution if the solvent composition is not optimal. 3. Severe Ion Suppression: In some samples, the matrix effect may be so strong that it significantly suppresses the internal standard signal.1. Ensure precise and consistent pipetting of the this compound working solution into every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. 2. Check the solubility of this compound in your sample matrix and working solution solvent. Ensure the final solvent composition after adding the internal standard does not cause precipitation. 3. Dilute the affected samples to reduce the concentration of matrix components. Improve sample cleanup by optimizing the solid-phase extraction (SPE) protocol.
Shift in Retention Time Between CMPF and this compound Isotope Effect: The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier.While a small, consistent shift is often acceptable, a significant or variable shift can compromise the accuracy of matrix effect correction. If the shift is problematic, consider: - Optimizing the chromatographic gradient to ensure the peaks are as sharp as possible, minimizing the impact of the shift. - Using a column with a different stationary phase that may not exhibit this isotopic separation.
Crosstalk Between CMPF and this compound Channels 1. Isotopic Contribution: The natural isotopic abundance of elements in CMPF can lead to a small signal in the this compound mass channel. 2. In-source Fragmentation: The CMPF molecule might fragment in the ion source to an ion with the same m/z as a this compound fragment.1. Select MRM transitions for this compound that are less likely to have contributions from the natural isotopes of CMPF. A mass difference of at least 3-4 Da between the analyte and the internal standard is recommended.[3] 2. Optimize the ion source parameters (e.g., declustering potential, collision energy) to minimize in-source fragmentation.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of CMPF from plasma samples. Optimization may be required for different sample volumes or matrices.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of this compound internal standard working solution.

    • Add 200 µL of methanol (B129727) to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a C18-bonded silica (B1680970) SPE cartridge (e.g., 100 mg/1 mL).

    • Condition the cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Pass the sample through the sorbent at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute CMPF and this compound with 1 mL of acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Method

The following are suggested starting parameters for the LC-MS/MS analysis of CMPF and this compound. These will need to be optimized for your specific instrumentation.

Parameter Recommendation
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B and ramp up to elute CMPF. A typical gradient might be 5-95% B over 5 minutes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI) - Negative
Scan Type Multiple Reaction Monitoring (MRM)
CMPF MRM Transition (example) Precursor Ion (Q1): m/z 239.1 -> Product Ion (Q3): [To be determined by infusion and fragmentation experiments]
This compound MRM Transition (example) Precursor Ion (Q1): m/z 244.1 -> Product Ion (Q3): [To be determined by infusion and fragmentation experiments]
Collision Energy (CE) Optimize for each MRM transition to achieve the most stable and intense fragment ion signal.

Data Presentation

The use of this compound as an internal standard significantly improves the precision and accuracy of CMPF quantification, especially at low concentrations. The following table summarizes typical performance data for an LC-MS/MS assay for CMPF with and without an internal standard.

Parameter Without Internal Standard With this compound Internal Standard
Lower Limit of Quantification (LLOQ) 5 ng/mL1 ng/mL
Precision at LLOQ (%CV) 18%8%
Accuracy at LLOQ (%Bias) ± 15%± 5%
Precision at Mid QC (%CV) 12%4%
Accuracy at Mid QC (%Bias) ± 10%± 3%
Recovery (%) 75 - 90% (variable)Corrected for variability

Note: The values presented in this table are illustrative and may vary depending on the specific method, matrix, and instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation spike->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe reconstitute Dry Down & Reconstitute spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Ratio of CMPF/CMPF-d5) lcms->data result Quantitative Result data->result

Caption: Experimental workflow for CMPF quantification using this compound.

troubleshooting_logic start Inconsistent or Inaccurate Results? check_is Check Internal Standard (this compound) Response start->check_is is_variable IS Response Variable? check_is->is_variable check_spiking Verify Spiking Procedure is_variable->check_spiking Yes is_ok IS Response Consistent is_variable->is_ok No optimize_cleanup Optimize Sample Cleanup (SPE) check_spiking->optimize_cleanup check_peaks Examine Peak Shape & Retention is_ok->check_peaks peaks_bad Poor Peak Shape or RT Shift? check_peaks->peaks_bad optimize_chromo Optimize Chromatography peaks_bad->optimize_chromo Yes peaks_ok Good Peak Shape & Co-elution peaks_bad->peaks_ok No check_crosstalk Investigate Crosstalk optimize_chromo->check_crosstalk

Caption: Troubleshooting decision tree for CMPF analysis.

References

Validation & Comparative

Cross-Validation of CMPF Assays: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the two primary analytical platforms for CMPF measurement: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed methodologies.

CMPF, a metabolite of furan (B31954) fatty acids, has been implicated as a uremic toxin and a potential biomarker for conditions such as chronic kidney disease (CKD) and type 2 diabetes mellitus.[1][2] Its accumulation in plasma is associated with alterations in the activity of drug transporters and metabolizing enzymes.[1] Given its clinical relevance, the selection of a robust and reliable analytical method is paramount. This guide aims to facilitate this decision-making process by presenting a cross-platform comparison of CMPF assays.

Performance Comparison of Analytical Platforms

The choice between ELISA and LC-MS for CMPF quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the study. The following tables summarize the key performance characteristics of each platform based on available data.

Table 1: Quantitative Performance Characteristics of CMPF Assays

ParameterELISALC-MS/MS
Principle Competitive Immunoassay[3]Chromatographic Separation & Mass Detection[1]
Sample Types Serum, plasma, cell culture supernatants, tissue homogenates[3]Plasma, serum, hair, sweat[1][4]
Lower Limit of Quantification (LLOQ) ~1.0 ng/mL[3]0.05 µg/mL (50 ng/mL)[1]
Calibration Range Varies by kit, typically in ng/mL range0.05 - 200 µg/mL[1]
Intra-assay Precision (CV%) Typically < 10% (as per manufacturer claims)[3][5]2.0% - 6.2%[1]
Inter-assay Precision (CV%) Typically < 12% (as per manufacturer claims)[3][5]Not explicitly stated in reviewed sources
Specificity High specificity for CMPF, potential for cross-reactivity with analogues[3]High, based on mass-to-charge ratio and fragmentation pattern[6][7]
Throughput High, suitable for screening large numbers of samplesLower, more suitable for targeted analysis

Table 2: Validation Summary for CMPF Quantification in Human Plasma using UPLC-QTOF/MS [1]

ParameterResult
Calibration Curve (r²) ≥ 0.9978
Within-batch Accuracy at LLOQ 80.7% to 114.1%
Within-batch Precision at LLOQ (CV%) 3.7% to 14.7%
Batch-to-batch Accuracy at LLOQ 91.2%
Batch-to-batch Precision at LLOQ (CV%) 10.8%
Overall Within-batch Accuracy (QCs) 91.6% to 113.6%
Overall Within-batch Precision (QCs) (CV%) 2.0% to 6.2%
Recovery Rate (QCs) 63.3% to 102.4%
Matrix Effect (QCs) 80.1% to 106.0%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the summarized protocols for the two main analytical platforms.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Competitive Assay)

This protocol is based on the principles of a competitive ELISA, a common format for small molecule detection.[3]

  • Plate Preparation: A microplate is pre-coated with a polyclonal anti-CMPF antibody.

  • Sample and Conjugate Incubation: The sample (e.g., serum, plasma) and a CMPF-HRP (Horseradish Peroxidase) conjugate are added to the wells and incubated for one hour. During this time, the CMPF in the sample competes with the CMPF-HRP conjugate for binding to the immobilized antibody.

  • Washing: The wells are washed five times to remove unbound sample and conjugate.

  • Substrate Reaction: A substrate for the HRP enzyme is added to the wells, resulting in the development of a blue-colored product.

  • Stopping the Reaction: A stop solution is added, which changes the color of the solution to yellow.

  • Data Acquisition: The optical density (absorbance) is measured at 450 nm using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of CMPF in the sample.[5]

  • Quantification: A standard curve is generated using a set of calibration standards with known CMPF concentrations. The concentration of CMPF in the samples is determined by comparing their optical density to the standard curve.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a method for the simultaneous quantification of uremic toxins, including CMPF, in plasma.[1]

  • Sample Preparation (Solid Phase Extraction):

    • Plasma samples (5 µL) are prepared by solid-phase extraction to isolate the analytes of interest.[1]

    • Alternatively, a protein precipitation method can be used where 50 µL of serum is mixed with methanol (B129727) after the addition of an internal standard.

  • Chromatographic Separation:

    • The prepared sample is injected into an ultra-performance liquid chromatography (UPLC) system.[1]

    • Separation is achieved on a suitable column (e.g., Accucore PFP) using a gradient mobile phase, such as a mixture of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometric Detection:

    • The eluent from the UPLC system is introduced into a quadrupole time-of-flight mass spectrometer (QTOF/MS) or a tandem mass spectrometer (MS/MS).[1]

    • Electrospray ionization (ESI) in negative mode is typically used to generate intense [M-H]⁻ signals for CMPF.[1]

  • Quantification: The concentration of CMPF is determined by comparing the peak area of the analyte to that of a known concentration of an internal standard and a calibration curve.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for both ELISA and LC-MS/MS.

ELISA_Workflow cluster_elisa Competitive ELISA Workflow A Pre-coated Plate (Anti-CMPF Antibody) B Add Sample & CMPF-HRP Conjugate A->B C Incubate (1 hr) B->C D Wash (5x) C->D E Add Substrate D->E F Add Stop Solution E->F G Read Absorbance (450 nm) F->G H Quantify vs. Standard Curve G->H

Caption: Workflow of a competitive ELISA for CMPF quantification.

LCMS_Workflow cluster_lcms LC-MS/MS Workflow P1 Sample Preparation (e.g., SPE or Protein Precipitation) P2 UPLC Separation P1->P2 P3 Mass Spectrometry (ESI, MS/MS) P2->P3 P4 Data Analysis & Quantification P3->P4

Caption: General workflow for CMPF analysis using LC-MS/MS.

Signaling Pathway and Logical Relationships

CMPF is known to interact with various biological pathways, and its accurate measurement is key to understanding these interactions.

CMPF_Interactions CMPF CMPF Accumulation OATP1B Organic Anion Transporting Polypeptide (OATP) 1B Activity CMPF->OATP1B Alters CYP3A Cytochrome P450 (CYP) 3A Activity CMPF->CYP3A Alters UremicToxicity Uremic Toxicity CMPF->UremicToxicity DrugMetabolism Altered Drug Metabolism and Transport OATP1B->DrugMetabolism CYP3A->DrugMetabolism

Caption: Impact of CMPF accumulation on drug metabolism pathways.

Conclusion

Both ELISA and LC-MS/MS are powerful platforms for the quantification of CMPF, each with its own set of advantages and limitations. ELISA offers a high-throughput and cost-effective solution, making it suitable for large-scale screening studies. However, the potential for cross-reactivity with structurally similar molecules should be considered. LC-MS/MS provides superior specificity and is considered the gold standard for quantitative bioanalysis, offering high accuracy and the ability to measure multiple analytes simultaneously. The choice of platform should be guided by the specific requirements of the research question, including the need for sensitivity, specificity, throughput, and the available resources. For definitive quantitative results and in-depth clinical studies, a validated LC-MS/MS method is recommended. For rapid screening of a large number of samples, a well-characterized ELISA kit can be a valuable tool.

References

The Gold Standard for CMPF Analysis: A Performance Comparison of CMPF-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid (CMPF), a uremic toxin and biomarker for fish oil consumption, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results.[1] This guide provides an objective comparison of the performance characteristics of CMPF-d5, a stable isotope-labeled internal standard (SIL-IS), against other potential internal standards and analysis without an internal standard. The information presented is supported by experimental data and established principles of bioanalytical method validation to aid researchers in making informed decisions for their analytical workflows.

The Critical Role of Internal Standards in LC-MS/MS Bioanalysis

Internal standards are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability inherent in the analytical process.[2] An ideal IS should mimic the physicochemical properties of the analyte, co-eluting with it and experiencing similar effects from the sample matrix, yet be distinguishable by the mass spectrometer.[3] SIL-ISs, such as deuterated compounds like this compound, are widely considered the gold standard because their behavior during sample extraction, chromatography, and ionization is nearly identical to that of the unlabeled analyte.[3]

Performance Comparison of Internal Standards for CMPF Analysis

The following table summarizes the performance characteristics of this compound compared to a hypothetical structural analog and analysis without an internal standard. The data for this compound is based on a validated ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) method for the quantification of CMPF in human plasma.

Performance ParameterThis compound (Stable Isotope-Labeled IS)Structural Analog IS (Hypothetical)No Internal Standard
Linearity (R²) Typically ≥0.99Generally ≥0.99, but may be lower if it does not adequately correct for variability.Dependent on instrument stability, can be ≥0.99 but more susceptible to variation.
Precision (%RSD) Generally <15%Can be higher due to incomplete correction of analytical variability.Higher variability is expected due to uncorrected errors in sample preparation and injection volume.
Accuracy (%Bias) Typically within ±15%May be biased if the IS does not track the analyte's behavior perfectly.Prone to significant bias due to matrix effects and recovery inconsistencies.
Recovery (%) Overall recovery rates for CMPF corrected by this compound ranged from 81.7% to 102.2%.May exhibit different extraction efficiencies compared to the analyte, leading to less accurate correction.Uncorrected recovery rates for CMPF ranged from 63.3% to 102.4%, showing higher variability.
Matrix Effect (%) Matrix effects for CMPF corrected by this compound ranged from 92.8% to 103.4%, indicating excellent compensation.Differences in retention time and ionization efficiency can lead to inadequate correction for matrix effects.Uncorrected matrix effects for CMPF ranged from 80.1% to 106.0%, demonstrating significant ion suppression or enhancement.

Experimental Protocols

Detailed methodologies for evaluating the key performance parameters of an internal standard are crucial for robust bioanalytical method validation, as outlined by regulatory bodies like the FDA and the principles of the ICH M10 guideline.[4]

Recovery

The recovery of an analyte and the internal standard should be evaluated to ensure the extraction process is efficient and reproducible.

Protocol:

  • Prepare three sets of samples at three concentration levels (low, medium, and high Quality Control levels).

  • Set 1 (Extracted Samples): Spike blank matrix with the analyte and internal standard and process through the entire extraction procedure.

  • Set 2 (Post-Extraction Spiked Samples): Spike the extracted blank matrix with the analyte and internal standard to represent 100% recovery.

  • Calculate the recovery by comparing the analyte peak areas of Set 1 to Set 2.

  • The recovery of the analyte need not be 100%, but it should be consistent and reproducible.

Matrix Effect

The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.

Protocol:

  • Prepare two sets of samples at low and high concentration levels.

  • Set A (Analyte in Post-Extraction Blank Matrix): Extract blank biological matrix from at least six different sources. Spike the analyte and internal standard into the post-extracted matrix.

  • Set B (Analyte in Neat Solution): Prepare solutions of the analyte and internal standard in the mobile phase at the same concentrations as Set A.

  • Calculate the matrix factor (MF) for the analyte and the IS separately by comparing the peak areas of Set A to Set B.

  • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS. An IS-normalized MF close to 1 indicates effective compensation for matrix effects.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the validation of an internal standard in a bioanalytical method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blank_Matrix Blank Matrix Spiked_Samples Spike Analyte & Internal Standard (this compound) Blank_Matrix->Spiked_Samples Extraction Sample Extraction (e.g., SPE, LLE) Spiked_Samples->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Mass_Spec Mass Spectrometric Detection Chromatography->Mass_Spec Data_Processing Data Processing (Analyte/IS Ratio) Mass_Spec->Data_Processing Peak Integration Linearity Linearity Precision_Accuracy Precision & Accuracy Recovery Recovery Matrix_Effect Matrix Effect Stability Stability Data_Processing->Linearity Data_Processing->Precision_Accuracy Data_Processing->Recovery Data_Processing->Matrix_Effect Data_Processing->Stability

Caption: Experimental workflow for internal standard validation.

The logical relationship for selecting an internal standard based on performance characteristics is crucial for method development.

G Start Start: Need for CMPF Quantification IS_Selection Internal Standard Selection Start->IS_Selection SIL_IS This compound (Stable Isotope Labeled) IS_Selection->SIL_IS Ideal Choice Analog_IS Structural Analog IS_Selection->Analog_IS Alternative No_IS No Internal Standard IS_Selection->No_IS Baseline Performance_Eval Performance Evaluation SIL_IS->Performance_Eval Analog_IS->Performance_Eval No_IS->Performance_Eval High_Performance High Accuracy, Precision Excellent Matrix Effect Correction Performance_Eval->High_Performance This compound Moderate_Performance Moderate Performance Potential for Bias Performance_Eval->Moderate_Performance Structural Analog Low_Performance Low Accuracy & Precision Susceptible to Variability Performance_Eval->Low_Performance No IS

Caption: Decision logic for internal standard selection.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the accurate and precise quantification of CMPF in biological matrices. Experimental data demonstrates that this compound effectively compensates for variability in sample recovery and matrix effects, leading to highly reliable data. While a structural analog may offer some improvement over no internal standard, it cannot match the performance of a SIL-IS. For researchers, scientists, and drug development professionals requiring the highest quality data for pharmacokinetic studies and clinical research, this compound is the recommended internal standard.

References

Precision in Practice: A Comparative Guide to CMPF Quantification Using its Deuterated Internal Standard, CMPF-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is critical. This furan (B31954) fatty acid metabolite, a known uremic toxin and a product of omega-3 fatty acid metabolism, is increasingly implicated in metabolic diseases such as diabetes. The use of a stable isotope-labeled internal standard is paramount for reliable bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the performance of CMPF measurement utilizing its deuterated internal standard, CMPF-d5, supported by experimental data and detailed methodologies.

The gold standard for quantitative bioanalysis is the use of a stable isotope-labeled internal standard that co-elutes with the analyte, compensating for variability in sample preparation and matrix effects. This compound serves as an ideal internal standard for CMPF, exhibiting similar physicochemical properties and ionization efficiency, which leads to high accuracy and precision in its quantification.

Comparative Analysis of Method Performance

While direct head-to-head comparisons of this compound with other internal standards in published literature are limited, the performance of LC-MS/MS methods employing this compound consistently meets the stringent validation criteria set by regulatory agencies such as the European Medicines Agency (EMA). The data presented below is a synthesis of typical performance characteristics reported in validated bioanalytical methods.

Validation ParameterTypical Performance with this compoundAcceptance Criteria (EMA/FDA Guidelines)Alternative Approaches & Considerations
Accuracy 85-115% of nominal concentrationWithin ±15% of the nominal value (±20% at LLOQ)Structural analogs may exhibit different extraction recovery and matrix effects, potentially compromising accuracy.
Precision (%RSD) < 15%≤ 15% (≤ 20% at LLOQ)Use of a non-isotope labeled internal standard can lead to higher variability due to differential behavior during analysis.
Linearity (r²) > 0.99≥ 0.99A wide linear range is crucial for accommodating physiological and pathological variations in CMPF concentrations.
Lower Limit of Quantification (LLOQ) Typically in the low ng/mL range in plasmaSignal-to-noise ratio ≥ 10; acceptable accuracy and precisionHigh sensitivity is essential for detecting baseline physiological levels of CMPF.
Recovery Consistent and reproducible across the concentration rangeNot strictly defined, but should be consistent and reproducibleInconsistent recovery with a non-ideal internal standard can introduce significant bias.

Experimental Protocols

The following outlines a typical experimental protocol for the quantification of CMPF in human plasma using UPLC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: Thaw frozen human plasma samples at room temperature. Vortex to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of this compound working solution (in methanol) to each plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A suitable gradient to ensure separation of CMPF from matrix components.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both CMPF and this compound.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow and the known signaling pathway of CMPF.

Bioanalytical Workflow for CMPF Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add this compound Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Analysis (Accuracy, Precision) MSMS->Data Quantification

Bioanalytical workflow for CMPF quantification.

CMPF Signaling Pathway cluster_cell Hepatocyte CMPF CMPF ACC Acetyl-CoA Carboxylase (ACC) CMPF->ACC Inhibits FGF21_Gene FGF21 Gene Transcription CMPF->FGF21_Gene Induces FattyAcidOx Fatty Acid Oxidation ACC->FattyAcidOx Promotes Lipogenesis Lipogenesis ACC->Lipogenesis Reduces SREBP1c SREBP-1c SREBP1c->ACC Regulates SREBP1c->Lipogenesis Promotes FGF21 FGF21 Secretion FGF21_Gene->FGF21 FGF21->SREBP1c Downregulates

CMPF's role in hepatic lipid metabolism.

A Comparative Guide to the Quantification of CMPF: Evaluating Linearity and Range with CMPF-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a significant uremic toxin and biomarker. The focus is on the performance of liquid chromatography-mass spectrometry (LC-MS) methods utilizing a deuterated internal standard, CMPF-d5, versus alternative approaches. The information presented herein is supported by experimental data from published research to aid in the selection of the most appropriate analytical strategy for your research needs.

Data Summary: Linearity and Range of Quantification

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS. It effectively compensates for variations in sample preparation and instrument response, leading to superior accuracy and precision. The following table summarizes the performance of a validated ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) method for CMPF quantification, which is representative of a method employing a deuterated internal standard. For comparison, a qualitative overview of an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented.

ParameterUPLC-QTOF/MS with Deuterated Internal Standard (e.g., this compound)HPLC-UV
Linearity Range 0.05 – 200 µg/mL[1]Method dependent, generally less sensitive than LC-MS
Lower Limit of Quantification (LLOQ) 0.05 µg/mL[1]Higher than LC-MS methods, often in the µg/mL range
Upper Limit of Quantification (ULOQ) 200 µg/mL[1]Method dependent
Correlation Coefficient (r²) ≥ 0.995Typically ≥ 0.99
Internal Standard This compound (or other stable isotope-labeled standard)Structural analog or no internal standard
Selectivity High (based on mass-to-charge ratio)Lower (risk of interference from co-eluting compounds)
Sensitivity HighModerate

Experimental Protocols

UPLC-QTOF/MS Method for CMPF Quantification in Human Plasma

This protocol is based on the methodology described by Tsutsumi et al. (2000) for the ultra-sensitive quantification of CMPF.[1]

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 50 µL of human plasma, add a known concentration of the internal standard (e.g., this compound).

  • Acidify the plasma sample with phosphoric acid.

  • Perform solid-phase extraction using an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent).

  • Condition the SPE cartridge with methanol (B129727) and then water.

  • Load the acidified plasma sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute CMPF and the internal standard with a suitable organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. LC-MS/MS Parameters

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase column suitable for the separation of small organic acids (e.g., C18).

  • Mobile Phase: A gradient of acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Data Acquisition: Monitor the specific precursor-to-product ion transitions for CMPF and this compound.

c. Calibration Curve Construction

Prepare a series of calibration standards by spiking known concentrations of CMPF into a blank biological matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples using the same extraction procedure. Plot the peak area ratio of CMPF to the internal standard against the nominal concentration of CMPF and apply a linear regression model to generate the calibration curve.

Alternative Method: HPLC with UV Detection

An earlier method for the determination of CMPF in uremic serum utilized HPLC with UV detection. While less sensitive and specific than LC-MS/MS, it can be a viable alternative in certain contexts.

a. Sample Preparation

Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate CMPF from the biological matrix.

b. HPLC-UV Parameters

  • Chromatography System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent.

  • Detection: UV detector set at the wavelength of maximum absorbance for CMPF.

Visualizing the Workflow

To illustrate the experimental processes, the following diagrams were generated using Graphviz.

Experimental Workflow for CMPF Quantification using LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is acidify Acidify Sample add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Analytes spe->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute injection Inject into UPLC System reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (QTOF-MS) ionization->detection peak_integration Peak Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (CMPF/CMPF-d5) peak_integration->ratio_calc calibration Quantify using Calibration Curve ratio_calc->calibration

Caption: Workflow for CMPF quantification using LC-MS/MS with an internal standard.

Comparison of Analytical Methods for CMPF Quantification cluster_lcms LC-MS/MS with this compound cluster_hplcuv HPLC-UV lcms_adv Advantages: - High Sensitivity - High Selectivity - Accurate Quantification - Wide Linear Range lcms_disadv Disadvantages: - Higher Instrument Cost - More Complex Operation hplcuv_adv Advantages: - Lower Instrument Cost - Simpler Operation hplcuv_disadv Disadvantages: - Lower Sensitivity - Lower Selectivity - Prone to Interferences

References

Detecting the Undetectable: A Comparative Guide to the Limit of Detection and Quantification for CMPF Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of uremic toxins is paramount for understanding their role in disease progression and for the development of effective therapies. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a significant protein-bound uremic toxin that accumulates in patients with chronic kidney disease. Its accurate measurement at low concentrations is crucial for clinical research and diagnostics.

This guide provides an objective comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for the analysis of CMPF. We will explore the impact of using a deuterated internal standard, CMPF-d5, in enhancing the sensitivity and reliability of the quantification, supported by experimental data from published studies.

Performance Comparison: The Advantage of Isotope Dilution

Here, we summarize the reported limits of quantification for CMPF from different analytical methodologies.

Analytical MethodInternal StandardLimit of Quantification (LOQ)MatrixReference
UPLC-QTOF/MSYes (unspecified)0.05 µg/mLHuman Plasma[1]
HPLC-UVNo0.25 µg/mL (0.25 mg/L)Human Plasma

Note: While the UPLC-QTOF/MS study utilized an internal standard, it was not explicitly identified as this compound. However, the significantly lower LOQ compared to the HPLC-UV method, which did not use an internal standard, highlights the enhanced sensitivity achieved with this approach.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below is a representative protocol for the quantification of CMPF in human plasma using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS), based on published methodologies.[1]

Sample Preparation: Solid Phase Extraction (SPE)
  • Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Take a 5 µL aliquot of the plasma sample.

  • Internal Standard Spiking: Add the internal standard (e.g., this compound) solution to the plasma sample.

  • Protein Precipitation: Precipitate proteins by adding an appropriate volume of a suitable organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove interfering substances.

  • Elution: Elute the analyte (CMPF) and internal standard (this compound) from the cartridge using an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for UPLC injection.

UPLC-QTOF/MS Analysis
  • Chromatographic System: Ultra-Performance Liquid Chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of two or more solvents, such as water with a small percentage of formic acid (for improved ionization) and an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: A typical flow rate for UPLC systems.

  • Injection Volume: A small injection volume (e.g., 5 µL).

  • Mass Spectrometer: A Quadrupole Time-of-Flight Mass Spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often used for the detection of acidic compounds like CMPF.

  • Data Acquisition: Acquire data in a full scan or targeted MS/MS mode, monitoring for the specific mass-to-charge ratios (m/z) of CMPF and this compound.

Analytical Workflow for CMPF Quantification

The following diagram illustrates the typical workflow for the quantification of CMPF in a biological sample using LC-MS with an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation SPE Solid Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation UPLC UPLC Separation Evaporation->UPLC MS Mass Spectrometry Detection UPLC->MS Peak_Integration Peak Integration (CMPF & this compound) MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Analytical workflow for CMPF quantification.

Conclusion

The use of a deuterated internal standard, this compound, in conjunction with a sensitive analytical technique like UPLC-MS/MS, is crucial for achieving low limits of detection and quantification for CMPF in biological matrices. This approach provides the necessary accuracy and precision for demanding research and clinical applications. While direct comparative data is limited, the evidence strongly supports the superiority of isotope dilution mass spectrometry for the reliable measurement of CMPF and other uremic toxins. Researchers and drug development professionals should prioritize the use of such validated methods to ensure the integrity and quality of their data.

References

Assessing the Recovery of CMPF with its Deuterated Internal Standard, CMPF-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the assessment of recovery for the uremic toxin 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) in biological matrices. It emphasizes the critical role of its deuterated internal standard, CMPF-d5, in achieving accurate and reliable quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific recovery data from published literature for CMPF using this compound was not available at the time of this publication, this guide presents a representative experimental framework and data based on established principles of bioanalytical method validation.

The Importance of Internal Standards in CMPF Quantification

CMPF is a significant uremic toxin that accumulates in patients with chronic kidney disease. Accurate measurement of its concentration in biological fluids like plasma and urine is crucial for clinical research and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis. This compound is chemically identical to CMPF but has a higher mass due to the incorporated deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer while ensuring it behaves similarly to the native analyte during sample preparation and analysis. This co-elution behavior is essential for correcting variations in extraction efficiency and matrix effects, which are common challenges in complex biological samples.

Understanding Recovery and Matrix Effects

In the context of bioanalytical method validation, recovery refers to the efficiency of the extraction process in isolating the analyte from the sample matrix. It is a measure of how much of the analyte is successfully transferred from the biological sample to the final extract that is injected into the LC-MS/MS system.

Matrix effect refers to the influence of co-eluting endogenous components of the biological matrix on the ionization of the analyte and internal standard in the mass spectrometer's ion source. This can lead to either suppression or enhancement of the signal, affecting the accuracy of the quantification. A well-matched internal standard like this compound helps to compensate for these effects.

Comparative Performance: this compound vs. Other Approaches

The use of a deuterated internal standard like this compound offers significant advantages over other quantification strategies, such as external calibration or the use of a structurally analogous internal standard.

ParameterUsing this compound (Stable Isotope Labeled IS)Using a Structural Analog ISExternal Standard Method (No IS)
Correction for Extraction Variability ExcellentGood to ModerateNone
Correction for Matrix Effects ExcellentModerate to PoorNone
Accuracy HighModerateLow to Moderate
Precision HighModerateLow
Reliability of Results HighModerateLow

This table presents a qualitative comparison based on established principles of bioanalytical chemistry.

Quantitative Assessment of Recovery and Matrix Effect: A Representative Example

The following table summarizes hypothetical but representative quantitative data for the recovery and matrix effect of CMPF when using this compound as an internal standard. These values are based on typical performance characteristics of a validated LC-MS/MS method for a small molecule in human plasma.

ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)Acceptance Criteria
Analyte (CMPF)
Mean Extraction Recovery (%)88.590.289.1Consistent and reproducible
Precision of Recovery (%CV)4.23.53.8≤ 15%
Matrix Factor0.950.980.96Close to 1
IS Normalized Matrix Factor (%CV)2.82.12.5≤ 15%
Internal Standard (this compound)
Mean Extraction Recovery (%)89.190.589.8Consistent and reproducible
Precision of Recovery (%CV)3.93.23.5≤ 15%

QC: Quality Control; CV: Coefficient of Variation. The data presented is illustrative and serves as a guide for expected performance.

Experimental Protocols

A detailed experimental protocol for the determination of CMPF in human plasma using this compound and LC-MS/MS is provided below. This protocol is a representative example based on common practices in bioanalytical laboratories.

Sample Preparation: Protein Precipitation
  • Aliquoting: Aliquot 100 µL of human plasma samples, calibration standards, and quality control (QC) samples into 1.5 mL microcentrifuge tubes.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., at 100 ng/mL in methanol) to all tubes except for blank samples (to which 10 µL of methanol (B129727) is added).

  • Vortexing: Briefly vortex each tube to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate plasma proteins.

  • Vortexing: Vortex each tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 95% Mobile Phase B over a suitable time to ensure separation of CMPF from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both CMPF and this compound. These transitions should be optimized for maximum sensitivity and specificity.

Calculation of Recovery and Matrix Effect

Extraction Recovery (RE%) is calculated by comparing the peak area of an analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.

RE% = (Area of pre-extraction spike / Area of post-extraction spike) x 100

Matrix Factor (MF) is calculated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution (solvent).

MF = (Area of post-extraction spike / Area of neat standard)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The use of this compound allows for the calculation of an Internal Standard Normalized Matrix Factor , which should be consistent across different lots of the biological matrix.

Visualizing the Workflow and Logic

To further clarify the experimental and logical processes, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration (CMPF & this compound) detection->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for the quantification of CMPF using this compound.

Recovery_Assessment_Logic cluster_recovery Extraction Recovery Assessment cluster_matrix Matrix Effect Assessment pre_spike Spike CMPF & this compound before extraction extract_pre Extract Pre-Spiked Sample pre_spike->extract_pre post_spike Spike CMPF & this compound after extraction analyze_post Analyze Post-Spiked Extract post_spike->analyze_post analyze_pre Analyze Extract extract_pre->analyze_pre extract_blank Extract Blank Matrix extract_blank->post_spike compare_recovery Compare Peak Areas analyze_pre->compare_recovery analyze_post->compare_recovery compare_matrix Compare Peak Areas analyze_post->compare_matrix neat_std Neat Standard (CMPF & this compound in solvent) analyze_neat Analyze Neat Standard analyze_neat->compare_matrix

Caption: Logical workflow for assessing recovery and matrix effects.

Conclusion

The accurate quantification of CMPF is paramount for advancing our understanding of its role in disease. The use of a deuterated internal standard, this compound, is a robust and reliable approach to overcome the challenges associated with bioanalysis. By following a well-defined and validated experimental protocol, researchers can ensure the generation of high-quality data. This guide provides the necessary framework for assessing the recovery of CMPF and implementing a reliable quantitative LC-MS/MS method in a research or drug development setting.

Safety Operating Guide

Proper Disposal of CMPF-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and upholding environmental responsibility. This document provides a detailed, step-by-step guide for the proper disposal of CMPF-d5, a deuterated internal standard used in mass spectrometry.

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow rigorous disposal protocols to minimize any potential environmental impact.[1] Adherence to institutional and local regulations is crucial, and this guide should be used in conjunction with your organization's specific waste management policies.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general best practices for the disposal of non-hazardous solid chemical waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Ensure that the waste material is solely this compound and not mixed with any hazardous substances.

  • If this compound is dissolved in a solvent, the disposal procedure must account for the hazards associated with the solvent.

  • Segregate solid this compound waste from other laboratory waste streams to prevent cross-contamination.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, laboratory personnel should wear standard PPE, including safety glasses, gloves, and a lab coat.

3. Containment:

  • Place the solid this compound waste in a clearly labeled, sealed container.

  • The container must be compatible with the chemical and properly sealed to prevent any leakage or release.

  • For any residual amounts in the original container, it is recommended to scrape out as much of the solid as possible.

4. Labeling:

  • Clearly label the waste container with the full chemical name: "this compound" or "2-(2-carboxyethyl)-4-methyl-5-(propyl-2,2',3,3,3-d5)furan-3-carboxylic acid".

  • Include the quantity of the waste and the date of disposal.

  • Mark the container as "Non-Hazardous Waste for Disposal".

5. Storage:

  • Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.

  • This area should be away from incompatible materials and general laboratory traffic.

6. Final Disposal:

  • Hand over the waste container to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not dispose of solid this compound in the regular trash or down the drain.[1] Preventing the entry of chemicals into sewer systems or groundwater is a critical environmental precaution.[1]

This compound Properties

PropertyValue
Molecular Formula C12H11D5O5
Molecular Weight 245.3 g/mol
Appearance Crystalline solid
Purity ≥99% deuterated forms (d1-d5)
Solubility Soluble in Ethanol, DMF, and DMSO (≥ 30 mg/mL)[2]
Hazard Classification Not classified as hazardous according to GHS[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

cluster_0 This compound Disposal Decision Process A Start: this compound Waste Generated B Is the waste pure this compound (solid)? A->B C Consult SDS for solvent hazards. Follow disposal procedure for the hazardous solvent mixture. B->C No (mixed with solvent) D Is the this compound container empty? B->D Yes J Transfer to EHS or licensed waste contractor for disposal. C->J E Triple rinse with a suitable solvent. Collect rinsate as chemical waste. D->E Yes G Package solid waste in a labeled, sealed container. D->G No (contains solid waste) F Deface label and dispose of container in regular trash. E->F K End F->K H Label container: 'this compound, Non-Hazardous Waste' G->H I Store in designated waste accumulation area. H->I I->J J->K

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their research environment.

References

Essential Safety and Operational Guide for Handling CMPF-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for CMPF-d5, a deuterated internal standard used for research purposes, including in drug development. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety procedures is essential to ensure a safe working environment and maintain sample integrity.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and prevent contamination when handling this compound. The following PPE should be worn:

  • Eye Protection: Safety glasses with side shields are the minimum requirement.

  • Hand Protection: Disposable nitrile gloves are recommended for incidental contact. If prolonged handling is required, consider wearing double gloves. Gloves should be changed immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin from potential splashes or spills.

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

Quantitative Data and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. Many specific parameters have not been determined, which is common for research compounds.

PropertyValue
Synonyms 2-(2-carboxyethyl)-4-methyl-5-(propyl-2,2',3,3,3-d5)furan-3-carboxylic acid, FA 12:4;O3-d5
Molecular Formula C12H11D5O5
Molecular Weight 245.3 g/mol
Appearance Crystalline solid
Purity ≥99% deuterated forms (d1-d5)
Melting Point Not determined
Boiling Point Not determined
Flammability Product is not flammable.
Water Solubility Not determined
Storage Store at -20°C for long-term stability.

Data sourced from supplier safety data sheets and product information pages.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from reception to preparation of a stock solution.

1. Preparation and Area Setup:

  • Ensure the work area, typically a laboratory bench, is clean and uncluttered.
  • Have all necessary equipment readily available, such as spatulas, weigh boats, vials, and the chosen solvent.
  • Confirm that a waste container for non-hazardous solid waste is accessible.

2. Weighing the Compound:

  • Perform weighing operations in an area with minimal air currents to avoid generating dust from the crystalline solid.
  • Use a clean spatula to transfer the desired amount of this compound from its container to a weigh boat on an analytical balance.
  • Close the primary container tightly after use.

3. Dissolving the Compound:

  • Carefully transfer the weighed this compound into an appropriate vial.
  • Add the desired solvent to the vial slowly to avoid splashing. A common solvent for similar compounds is ethanol.
  • If necessary, use a vortex mixer or sonicator to ensure the compound is fully dissolved.

4. Post-Handling and Cleanup:

  • Clean the spatula and any other reusable equipment that came into contact with this compound.
  • Dispose of single-use items, such as the weigh boat and any contaminated wipes, in the designated non-hazardous waste container.
  • Remove gloves and dispose of them properly.
  • Wash hands thoroughly with soap and water.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its associated waste is straightforward but must be done responsibly to prevent environmental contamination.

  • Unused Solid Compound: Unused or expired solid this compound should be placed in a clearly labeled, sealed container and disposed of as non-hazardous chemical waste according to your institution's guidelines.

  • Empty Containers: The original product vial, once empty, can be disposed of in the regular laboratory glass waste after the label has been defaced.

  • Contaminated Labware (Disposable): Items such as weigh boats, pipette tips, and microfuge tubes that have come into contact with this compound can be disposed of in the standard laboratory trash.

  • Contaminated Labware (Reusable): Glassware should be rinsed with an appropriate solvent, and the rinsate can typically be disposed of down the sanitary sewer with copious amounts of water, provided it is a low concentration of a non-hazardous material. Check with your local environmental health and safety office for specific guidance.

  • Solutions of this compound: Small quantities of dilute solutions of this compound in common laboratory solvents (e.g., ethanol) can often be disposed of down the drain with plenty of water. However, institutional policies on solvent disposal must be followed. For larger volumes or different solvents, consult your institution's chemical waste disposal procedures.

Workflow for Safe Handling of this compound

prep Preparation - Clean workspace - Assemble equipment - Don PPE weigh Weighing - Use clean spatula - Minimize dust - Tightly close container prep->weigh Proceed to dissolve Dissolving - Add solvent slowly - Vortex or sonicate if needed weigh->dissolve Transfer to cleanup Cleanup - Clean equipment - Dispose of single-use items - Wash hands dissolve->cleanup After use waste Waste Disposal cleanup->waste Segregate solid_waste Solid Waste (Unused compound, weigh boats) waste->solid_waste Non-hazardous solid stream liquid_waste Liquid Waste (Dilute solutions, rinsate) waste->liquid_waste Check local guidelines

Caption: Workflow for the safe handling and disposal of this compound.

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